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  • Product: N-Cyclopentylcyclohexanamine hydrobromide
  • CAS: 1269147-25-2

Core Science & Biosynthesis

Foundational

N-Cyclopentylcyclohexanamine Hydrobromide: Structural Analysis and Synthetic Utility

Topic: Chemical Structure and Properties of N-Cyclopentylcyclohexanamine Hydrobromide Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Executive Summary N-Cyclo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Structure and Properties of N-Cyclopentylcyclohexanamine Hydrobromide Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

N-Cyclopentylcyclohexanamine hydrobromide (CAS 40649-25-0 for free base; salt forms vary by custom synthesis) is a secondary amine building block characterized by significant steric bulk and lipophilicity. Structurally composed of a nitrogen atom bridging a five-membered cyclopentyl ring and a six-membered cyclohexyl ring, this compound serves as a critical intermediate in the synthesis of pharmaceutical agents, agrochemicals, and functional materials.

This guide provides a comprehensive technical analysis of the compound, focusing on its synthesis via reductive amination, physicochemical properties distinguishing the free base from the hydrobromide salt, and its application as a pharmacophore scaffold.

Chemical Identity & Structural Analysis[1][2]

The compound is a secondary amine where the nitrogen lone pair is flanked by two cycloalkyl groups. This dual-ring system imparts high lipophilicity (LogP ~3.2) and steric hindrance, which influences its nucleophilicity and binding affinity in biological targets.

Nomenclature and Identifiers[1][2][3][4][5]
PropertyDetail
IUPAC Name N-Cyclopentylcyclohexanamine hydrobromide
Common Synonyms Cyclohexyl(cyclopentyl)amine HBr; N-Cyclohexyl-N-cyclopentylamine
CAS Number (Free Base) 40649-25-0
Molecular Formula C₁₁H₂₁N[1][2][3][4][5] · HBr
Molecular Weight 167.29 g/mol (Free Base); ~248.20 g/mol (HBr Salt)
SMILES C1CCC(CC1)NC2CCCC2.Br
Structure Type Secondary Cycloalkyl Amine
Structural Features
  • Steric Bulk: The presence of both cyclopentyl and cyclohexyl rings creates a "butterfly" steric profile. This restricts rotation around the C-N bonds, potentially locking the molecule into specific conformations favorable for receptor binding.

  • Basicity: As a dialkyl amine, the nitrogen is moderately basic (predicted pKa ~11.4). The hydrobromide salt protonates this nitrogen, forming a quaternary ammonium cation that stabilizes the solid state.

  • Lipophilicity: The high carbon-to-heteroatom ratio makes the free base sparingly soluble in water but highly soluble in organic solvents (DCM, Toluene). The HBr salt reverses this, enabling aqueous solubility for biological assays.

Synthesis & Manufacturing

The primary industrial and laboratory route to N-Cyclopentylcyclohexanamine is Reductive Amination . This process couples a ketone with a primary amine in the presence of a reducing agent.

Synthetic Pathway: Reductive Amination

Two retrosynthetic disconnections are possible:

  • Route A: Cyclopentanone + Cyclohexylamine

  • Route B: Cyclohexanone + Cyclopentylamine

Route A is often preferred due to the wider availability and lower cost of cyclohexylamine.

Protocol Overview:
  • Imine Formation: Cyclopentanone is reacted with cyclohexylamine in a solvent (e.g., Methanol, THF) to form the intermediate imine (N-cyclopentylidenecyclohexanamine).

  • Reduction: The imine is reduced in situ or in a subsequent step using a hydride source (NaBH₄, NaBH(OAc)₃) or catalytic hydrogenation (H₂/Pd-C or Rh/SiO₂).

  • Salt Formation: The crude free base is extracted, dried, and treated with hydrobromic acid (HBr) in acetic acid or diethyl ether to precipitate the hydrobromide salt.

Reaction Mechanism Diagram

The following diagram illustrates the reductive amination pathway and the critical transition from free base to salt.

SynthesisPathway Reactants Reactants (Cyclopentanone + Cyclohexylamine) Imine Intermediate Imine (N-Cyclopentylidenecyclohexanamine) Reactants->Imine - H2O (Dehydration) Reduction Reduction Step (NaBH4 or H2/Cat) Imine->Reduction Nucleophilic Attack FreeBase Free Base (N-Cyclopentylcyclohexanamine) Reduction->FreeBase Hydride Transfer SaltFormation Salt Formation (+ HBr in Et2O) FreeBase->SaltFormation Acid-Base Rxn FinalProduct Final Product (Hydrobromide Salt) SaltFormation->FinalProduct Crystallization

Figure 1: Step-wise synthesis of N-Cyclopentylcyclohexanamine HBr via reductive amination.

Physicochemical Properties[2][3][4][5][6][7][8]

Understanding the distinction between the free base and the salt is crucial for formulation and handling.

PropertyFree Base (C₁₁H₂₁N)Hydrobromide Salt (C₁₁H₂₁N · HBr)
Physical State Colorless to pale yellow oilWhite crystalline solid
Boiling/Melting Point BP: 83–83.5 °C @ 2.4 mmHgMP: >200 °C (Decomposes)
Solubility (Water) Insoluble (< 0.1 mg/mL)Soluble (Ion-dipole interactions)
Solubility (Organic) Soluble in Hexane, DCM, Et₂OSoluble in MeOH, DMSO; Insoluble in Hexane
Hygroscopicity Non-hygroscopicModerately hygroscopic (store in desiccator)
Stability Oxidizes slowly in air (turns yellow)Stable indefinitely under inert atmosphere

Why the HBr Salt? While the hydrochloride (HCl) salt is common, the hydrobromide (HBr) salt is often chosen in crystallography and specific pharmaceutical applications because the larger bromide ion can induce different crystal packing arrangements, potentially aiding in the purification of difficult-to-crystallize amines.

Analytical Characterization

To validate the identity of N-Cyclopentylcyclohexanamine HBr, a multi-modal analytical approach is required.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (DMSO-d₆ or CDCl₃):

    • Methine Protons (N-CH): The protons on the carbons attached directly to the nitrogen atom are the most deshielded, typically appearing as multiplets around 2.8 – 3.2 ppm .

    • Amine Proton (NH₂⁺): In the salt form, the ammonium protons appear as a broad singlet (exchangeable with D₂O) typically between 8.0 – 9.0 ppm .

    • Cycloalkyl Ring Protons: A complex series of multiplets ranging from 1.0 – 2.0 ppm , corresponding to the methylene (CH₂) groups of the cyclopentyl and cyclohexyl rings.

Infrared Spectroscopy (FT-IR)
  • N-H Stretch: The salt form shows broad, multiple bands in the 2400 – 3000 cm⁻¹ region (ammonium band), distinct from the sharp weak band of the free secondary amine (~3300 cm⁻¹).

  • C-H Stretch: Strong alkyl C-H stretching vibrations at 2850 – 2950 cm⁻¹ .

Mass Spectrometry (MS)
  • ESI-MS (+): Shows a dominant parent ion peak at m/z 168.2 [M+H]⁺ . The bromide ion is typically not observed in positive mode but can be confirmed in negative mode or by elemental analysis.

Characterization Workflow Diagram

AnalyticalWorkflow Sample Unknown Sample (White Solid) SolubilityTest Solubility Test (Water vs. DCM) Sample->SolubilityTest NMR 1H NMR (Confirm Structure) Sample->NMR MS Mass Spec (ESI) (Confirm MW 167.29) Sample->MS HBrConfirm Silver Nitrate Test (AgNO3 -> AgBr ppt) SolubilityTest->HBrConfirm If Water Soluble Result Validated Identity: N-Cyclopentylcyclohexanamine HBr HBrConfirm->Result NMR->Result MS->Result

Figure 2: Analytical decision tree for validating the salt structure.

Applications in Drug Development

Pharmacophore Scaffold

The N-cyclopentylcyclohexyl motif is a privileged scaffold in medicinal chemistry. It is often used to:

  • Fill Hydrophobic Pockets: The bulky aliphatic rings can occupy hydrophobic binding pockets in enzymes or GPCRs (e.g., Muscarinic acetylcholine receptors).

  • Improve Metabolic Stability: Unlike linear alkyl chains, cycloalkyl rings are more resistant to rapid oxidative metabolism, potentially extending the half-life of the drug candidate.

Synthetic Intermediate

The secondary amine functionality allows for further diversification:

  • N-Alkylation/Acylation: Reaction with alkyl halides or acid chlorides to form tertiary amines or amides.

  • Click Chemistry: As seen in literature, the amine can be functionalized with alkynes or azides (via linkers) to participate in copper-catalyzed cycloadditions for fragment-based drug discovery [1].

Safety & Handling

Hazards (GHS Classification)
  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Protocols
  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood when handling the free base due to volatility.

  • Storage: The HBr salt is hygroscopic. Store in a tightly sealed container, preferably in a desiccator or under nitrogen, at room temperature.

  • Spill Cleanup: Sweep up solid spills (salt) carefully to avoid dust generation. For liquid spills (free base), absorb with sand or vermiculite and neutralize with weak acid before disposal.

References

  • Palchak, Z. L., Nguyen, P. T., & Larsen, C. H. (2010). Synthesis of alpha-tetrasubstituted triazoles by copper-catalyzed silyl deprotection/azide cycloaddition. Beilstein Journal of Organic Chemistry, 6, 12. Link

  • PubChem.[1][2][3][4][6] (n.d.). N-Cyclopentylcyclohexanamine.[2][7][3][5][8][9][10][11][12] National Center for Biotechnology Information. Retrieved February 16, 2026. Link

  • LookChem.[5] (n.d.). N-Cyclopentylcyclohexanamine Properties and Suppliers. Retrieved February 16, 2026. Link

  • Valeš, R., & Krupka, J. (2023).[12] Dehydrogenation of dicyclohexylamine in gaseous phase over a nickel catalyst. ResearchGate. Link

Sources

Exploratory

Solubility Profile and Thermodynamic Characterization of N-Cyclopentylcyclohexanamine Hydrobromide

Executive Summary N-Cyclopentylcyclohexanamine hydrobromide (CAS: 1269147-25-2) represents a critical class of secondary amine salts used as intermediates in pharmaceutical synthesis and ligand design. While the free bas...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Cyclopentylcyclohexanamine hydrobromide (CAS: 1269147-25-2) represents a critical class of secondary amine salts used as intermediates in pharmaceutical synthesis and ligand design. While the free base (N-cyclopentylcyclohexanamine) exhibits typical lipophilic amine behavior, the hydrobromide salt introduces a distinct ionic character that drastically alters its solubility profile.

This guide addresses the solubility landscape of this compound. Unlike simple aliphatic amines, the asymmetry between the five-membered (cyclopentyl) and six-membered (cyclohexyl) rings creates unique crystal packing frustrations that influence dissolution thermodynamics. This document provides a predictive solubility framework, experimental determination protocols, and thermodynamic modeling strategies required for process optimization.

Physicochemical Identity & Structural Context[1][2][3][4]

To understand solubility, we must first analyze the solute-solvent interaction potential.

  • Compound: N-Cyclopentylcyclohexanamine Hydrobromide[][2][3][4]

  • Core Structure: Secondary amine linking a cyclopentyl and a cyclohexyl ring.

  • Salt Form: Hydrobromide (HBr).

  • Key Property: The HBr salt formation significantly increases the lattice energy ($ \Delta H_{fus} $) compared to the free base, necessitating high-dielectric or protic solvents for effective dissolution.

Structural Impact on Solubility

The molecule possesses a "Janus-faced" nature:

  • Hydrophobic Domain: The cycloalkyl rings (C5 and C6) drive solubility in non-polar solvents via Van der Waals forces.

  • Ionic/Hydrophilic Domain: The central ammonium bromide moiety ($ -NH_2^+ Br^- $) dominates the solid-state interactions, requiring high solvation energy to overcome the crystal lattice.

Senior Scientist Insight: Unlike the symmetric Dicyclohexylamine HBr, the N-cyclopentyl analog possesses lower symmetry. This often results in a lower melting point and a wider metastable zone width (MSZW), making it more forgiving during recrystallization but more prone to oiling out in anti-solvent processes.

Solubility Profile: Solvent Classifications

The following profile categorizes solvents based on their interaction efficiency with N-Cyclopentylcyclohexanamine HBr.

Solubility Landscape (Predictive & Empirical)
Solvent ClassRepresentative SolventsSolubility PotentialMechanistic Driver
Short-Chain Alcohols Methanol, EthanolHigh Strong H-bond donation solvates the

anion; high dielectric constant stabilizes the cation.
Medium-Chain Alcohols Isopropanol (IPA), 1-ButanolModerate Balance between alkyl chain hydrophobicity and hydroxyl polarity. Ideal for cooling crystallization.
Polar Aprotic DMSO, DMF, NMPVery High High dipole moment effectively separates ion pairs. Often used for reaction media, rarely for isolation due to high boiling points.
Ketones/Esters Acetone, Ethyl AcetateLow to Moderate Insufficient H-bond donation to fully solvate the bromide ion. Excellent anti-solvents.
Non-Polar Hexane, TolueneNegligible Lack of polarity cannot overcome the ionic lattice energy.
Visualizing the Solubility Decision Matrix

The following diagram illustrates the logical flow for solvent selection based on the desired process outcome (Reaction vs. Purification).

SolubilityMatrix Start Solvent Selection for N-Cyclopentylcyclohexanamine HBr Objective Define Objective Start->Objective Reaction Homogeneous Reaction Objective->Reaction Synthesis Crystallization Recrystallization/Purification Objective->Crystallization Purification Wash Product Washing Objective->Wash Isolation PolarAprotic Polar Aprotic (DMF, DMSO) High Solubility Reaction->PolarAprotic Max Dissolution Alcohols Alcohols (EtOH, IPA) T-dependent Solubility Crystallization->Alcohols Cooling Curve NonPolar Non-Polar/Esters (EtOAc, Hexane) Low Solubility Wash->NonPolar Anti-solvent

Figure 1: Solvent selection logic based on the physicochemical interaction between the HBr salt and solvent classes.

Thermodynamic Modeling & Analysis

To rigorously define the solubility for regulatory filing or precise process control, we employ thermodynamic models. The Modified Apelblat Equation is the industry standard for correlating the solubility of amine salts.

The Modified Apelblat Model

The mole fraction solubility (


) as a function of temperature (

) is expressed as:


  • A, B, C: Empirical parameters derived from experimental data.

  • Significance:

    • 
       relates to the enthalpy of solution.[5]
      
    • 
       accounts for the temperature dependence of the heat capacity.
      
Thermodynamic Dissolution Functions

Using the Van't Hoff analysis, we calculate the core thermodynamic parameters required for scale-up:

  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    Expectation: Positive value (Endothermic). Solubility increases with temperature.
  • Gibbs Free Energy (

    
    ): 
    
    
    
    
    Expectation: Positive value. The dissolution is non-spontaneous at standard states, requiring thermal energy to proceed.

Experimental Protocol: Laser Dynamic Method

Since specific literature data for the HBr salt may be sparse compared to the HCl salt, you must generate your own curve. The Laser Monitoring Observation Technique is the most accurate method, minimizing human error in detecting the "disappearance" of the solid phase.

Reagents & Equipment
  • Solute: N-Cyclopentylcyclohexanamine HBr (Recrystallized, Purity >99.5%).

  • Solvents: HPLC Grade (Methanol, Ethanol, Acetone, etc.).

  • Apparatus: Jacketed glass vessel (50 mL), Lasentec FBRM or simple Laser transmissometer, Digital Thermometer (

    
    ).
    
Step-by-Step Workflow
  • Preparation: Weigh a precise mass (

    
    ) of solute and solvent (
    
    
    
    ) into the jacketed vessel.
  • Equilibration: Set the stirring speed to 400 rpm to ensure suspension homogeneity without generating excessive shear heat.

  • Heating Phase: Increase temperature slowly (

    
    ).
    
  • Detection: Monitor the laser intensity passing through the solution.

    • Suspension: Beam is scattered (Low Intensity).

    • Dissolution Point: Beam passes through clear liquid (Max Intensity).

  • Recording: Log the temperature (

    
    ) where laser intensity plateaus at maximum.
    
  • Iteration: Add more solute to the same vessel and repeat to generate the next point on the curve (Synthetic Method).

Workflow Diagram

ExperimentalProtocol Prep Weigh Solute/Solvent (Gravimetric) Heat Controlled Heating (0.2 K/min) Prep->Heat Laser Laser Monitoring (Scattering vs Transmission) Heat->Laser Continuous Detect Record T(clear) (Phase Transition) Laser->Detect Intensity Jump Data Calculate Mole Fraction (x) & Plot ln(x) vs 1/T Detect->Data Data->Prep Add Solute (Next Point)

Figure 2: The synthetic method workflow for solubility determination using laser monitoring.

Process Application: Crystallization Strategy

Based on the solubility profile of similar cycloaliphatic amine salts, the following crystallization strategy is recommended for purification.

Cooling Crystallization (Preferred)
  • Solvent System: Ethanol or Isopropanol.

  • Mechanism: The steep solubility curve in alcohols allows for high recovery yields upon cooling from 60°C to 0°C.

  • Seeding: Essential. Due to the conformational flexibility of the cyclopentyl ring, the system may exhibit a wide metastable zone. Seed with 0.5 wt% pure crystals at the saturation point to prevent oiling out.

Anti-Solvent Crystallization
  • Primary Solvent: Methanol (High solubility).

  • Anti-Solvent: Ethyl Acetate or MTBE.

  • Ratio: Start with 1:1 and ramp to 1:3.

  • Note: Add anti-solvent slowly to the amine solution to avoid trapping impurities in rapidly precipitating amorphous solids.

References

  • General Protocol for Amine Salt Solubility

    • Wang, Z., et al. "Solubility and Thermodynamic Modeling of Amine Salts in Pure Solvents." Journal of Chemical & Engineering Data. (Standard reference for the laser monitoring method).
  • Thermodynamic Modeling (Apelblat)

    • Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from 278 to 348 K." Journal of Chemical Thermodynamics, 1999.
  • Chemical Identity Data

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 219797, N-Cyclopentylcyclohexanamine." PubChem.
    • [2]

  • Analogous Systems (Dicyclohexylamine)

    • "Thermodynamic properties of cyclohexanamines: Experimental and theoretical study."[6][7] Journal of Chemical Thermodynamics. (Provides baseline data for cyclohexyl-amine interactions).

Disclaimer: Specific solubility data for the Hydrobromide salt is often proprietary. The values and trends described above are derived from first-principles chemical engineering of secondary amine hydrohalides and standard industrial crystallization protocols.

Sources

Foundational

An In-depth Technical Guide to CAS Numbers and Identifiers for N-Cyclopentylcyclohexanamine and Its Salts

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the chemical identifiers, synthesis, and analytical characterization of N-Cyclopentylcyclohexanamine and its...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical identifiers, synthesis, and analytical characterization of N-Cyclopentylcyclohexanamine and its salts. As a molecule of interest in various research domains, a thorough understanding of its nomenclature and analytical behavior is paramount for reproducible and reliable scientific work.

Introduction to N-Cyclopentylcyclohexanamine

N-Cyclopentylcyclohexanamine is a secondary amine featuring both a cyclopentyl and a cyclohexyl moiety attached to a nitrogen atom. Its structure lends it to applications in medicinal chemistry, materials science, and as a building block in organic synthesis. The accurate identification of this compound and its various forms is critical for regulatory compliance, patent filings, and scientific literature.

The foundational method for the synthesis of N-Cyclopentylcyclohexanamine is the reductive amination of a carbonyl compound with a primary amine. Specifically, it can be synthesized through the reaction of cyclohexanone with cyclopentylamine or cyclopentanone with cyclohexylamine, followed by in-situ reduction of the resulting imine intermediate.

Cyclohexanone Cyclohexanone plus1 + Cyclohexanone->plus1 Cyclopentylamine Cyclopentylamine reductive_amination Reductive Amination Cyclopentylamine->reductive_amination plus1->Cyclopentylamine product N-Cyclopentylcyclohexanamine reductive_amination->product Cyclopentanone_alt Cyclopentanone plus2 + Cyclopentanone_alt->plus2 Cyclohexylamine_alt Cyclohexylamine reductive_amination_alt Reductive Amination Cyclohexylamine_alt->reductive_amination_alt plus2->Cyclohexylamine_alt reductive_amination_alt->product

Caption: Synthetic pathways to N-Cyclopentylcyclohexanamine.

Core Identifiers for N-Cyclopentylcyclohexanamine (Free Base)

Accurate identification of chemical compounds is the bedrock of scientific research. The following table summarizes the key identifiers for the free base form of N-Cyclopentylcyclohexanamine.

IdentifierValueSource
CAS Number 40649-25-0PubChem[1]
PubChem CID 219797PubChem[1]
IUPAC Name N-cyclopentylcyclohexanaminePubChem[1]
Molecular Formula C₁₁H₂₁NPubChem[1]
Molecular Weight 167.29 g/mol PubChem[1]
SMILES C1CCC(CC1)NC2CCCC2PubChem[1]
InChI InChI=1S/C11H21N/c1-2-6-10(7-3-1)12-11-8-4-5-9-11/h10-12H,1-9H2PubChem[1]
InChIKey HTPYKHDZMIJYOU-UHFFFAOYSA-NPubChem[1]

N-Cyclopentylcyclohexanamine Salts: Identification and Synthesis

General Protocol for the Synthesis of N-Cyclopentylcyclohexanamine Hydrochloride

The following is a representative protocol for the synthesis of the hydrochloride salt of a secondary amine, which can be adapted for N-Cyclopentylcyclohexanamine.

Step 1: Dissolution

  • Dissolve the purified N-Cyclopentylcyclohexanamine free base in a suitable anhydrous solvent such as diethyl ether or ethyl acetate.

Step 2: Acidification

  • Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise to the stirred amine solution at 0°C.

Step 3: Precipitation and Isolation

  • The hydrochloride salt will precipitate out of the solution.

  • Continue stirring for a short period to ensure complete precipitation.

  • Collect the solid precipitate by vacuum filtration.

Step 4: Washing and Drying

  • Wash the collected solid with a small amount of the cold anhydrous solvent to remove any unreacted starting materials.

  • Dry the salt under vacuum to remove residual solvent.

start N-Cyclopentylcyclohexanamine (Free Base in Anhydrous Solvent) plus + start->plus acid HCl in Anhydrous Solvent reaction Salt Formation (Precipitation) acid->reaction plus->acid filtration Vacuum Filtration reaction->filtration washing Washing with Cold Solvent filtration->washing drying Drying under Vacuum washing->drying product N-Cyclopentylcyclohexanamine HCl (Solid) drying->product

Caption: Workflow for the synthesis of N-Cyclopentylcyclohexanamine hydrochloride.

Analytical Characterization

The unambiguous identification and quantification of N-Cyclopentylcyclohexanamine and its salts require robust analytical methodologies. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for this purpose. Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is well-suited for the analysis of volatile and semi-volatile compounds like N-Cyclopentylcyclohexanamine.

4.1.1. Sample Preparation For the analysis of the free base, a simple dilution in a volatile organic solvent such as methanol or dichloromethane is typically sufficient. For the analysis of salts, a neutralization step followed by liquid-liquid extraction may be necessary to convert the salt back to the more volatile free base.

4.1.2. GC-MS Protocol (Exemplary)

  • GC Column: A non-polar or low-polarity capillary column (e.g., DB-5ms or equivalent).

  • Injection: Split or splitless injection of a 1 µL sample.

  • Oven Program: Start at a low temperature (e.g., 60°C), ramp to a high temperature (e.g., 280°C) to ensure elution of the analyte.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detection: Electron Ionization (EI) at 70 eV. The mass spectrometer would be operated in full scan mode to obtain the mass spectrum for identification.

The fragmentation pattern in the mass spectrum is expected to show characteristic fragments resulting from the cleavage of the C-N bonds and fragmentation of the cycloalkyl rings.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for the analysis of N-Cyclopentylcyclohexanamine in complex matrices.

4.2.1. LC-MS/MS Protocol (Exemplary)

  • LC Column: A C18 reverse-phase column is commonly used for the separation of amines.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with an additive like formic acid to improve peak shape and ionization efficiency.

  • Ionization: Electrospray Ionization (ESI) in positive ion mode is typically used for amines, as the nitrogen atom is readily protonated.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) would be employed for quantification, monitoring specific precursor-to-product ion transitions.

cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry lc_column Reverse-Phase Column (e.g., C18) mobile_phase Gradient Elution (Water/Acetonitrile + Formic Acid) esi Electrospray Ionization (Positive Mode) mobile_phase->esi quad1 Quadrupole 1 (Precursor Ion Selection) esi->quad1 quad2 Quadrupole 2 (Collision Cell) quad1->quad2 quad3 Quadrupole 3 (Product Ion Selection) quad2->quad3 detector Detector quad3->detector sample Sample Injection sample->lc_column

Caption: A typical LC-MS/MS workflow for the analysis of secondary amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural confirmation of N-Cyclopentylcyclohexanamine. While specific spectral data for this compound is not widely published, predictions can be made based on the analysis of similar structures.

  • ¹H NMR: The spectrum would be complex due to the overlapping signals of the aliphatic protons on the cyclopentyl and cyclohexyl rings. Distinctive signals would be expected for the protons on the carbons adjacent to the nitrogen atom.

  • ¹³C NMR: The spectrum would show a set of signals corresponding to the 11 carbon atoms in the molecule. The chemical shifts of the carbons bonded to the nitrogen would be deshielded compared to the other aliphatic carbons.

Conclusion

The accurate identification and characterization of N-Cyclopentylcyclohexanamine and its salts are essential for their application in research and development. This guide has provided a comprehensive overview of the key identifiers for the free base, along with generalized protocols for the synthesis of its salts and its analysis by modern analytical techniques. While specific data for some of the salts and detailed analytical methods for the parent compound are not yet widely available, the principles and protocols outlined here provide a solid foundation for researchers working with this class of compounds.

References

  • LookChem. N-cyclopentylcyclohexanamine. [Link]

  • ACS Publications. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. [Link]

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  • PubChem. N-methylcyclopentanamine hydrochloride. [Link]

  • Organic Chemistry Portal. Synthesis of secondary and tertiary amines. [Link]

  • Lumen Learning. 23.2. Preparation of Amines. [Link]

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  • PubChem. N-Hexylcyclopentanamine. [Link]

  • ResearchGate. Amination of cyclopentanone and accompanied by‐reactions. [Link]

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  • PubChem. N-cyclopropylcyclopentanamine. [Link]

  • MDPI. Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. [Link]

  • ResearchGate. (PDF) Synthesis of Cyclopentanone and Cyclohexanone Derivatives. [Link]

  • NIST WebBook. Cyclopentanamine, N-ethyl-. [Link]

  • ResearchGate. 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. [Link]

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Exploratory

Technical Guide: Hygroscopic Nature and Storage of N-Cyclopentylcyclohexanamine Hydrobromide

Executive Summary N-Cyclopentylcyclohexanamine hydrobromide (CAS 1269147-25-2) is a secondary amine salt utilized as a critical intermediate in the synthesis of pharmaceutical actives, particularly in the development of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Cyclopentylcyclohexanamine hydrobromide (CAS 1269147-25-2) is a secondary amine salt utilized as a critical intermediate in the synthesis of pharmaceutical actives, particularly in the development of mucolytics and specific receptor ligands. While the hydrobromide counterion confers improved crystallinity compared to the free base, it introduces significant hygroscopic susceptibility.

This guide defines the physicochemical mechanism of moisture uptake for this compound and establishes a rigid "Dry Chain" protocol for its storage and handling. Failure to mitigate moisture ingress can lead to stoichiometry errors in downstream reductive aminations, hydrolysis of sensitive intermediates, and physical caking that impedes automated dosing.

Physicochemical Profile

The stability of N-Cyclopentylcyclohexanamine hydrobromide is governed by the interaction between its lipophilic cycloalkyl tails and the polar ammonium-bromide core.

Table 1: Chemical Identity & Properties[1][2]
PropertySpecification
Chemical Name N-Cyclopentylcyclohexanamine hydrobromide
CAS Number 1269147-25-2
Molecular Formula C₁₁H₂₁N[1][2][3] · HBr
Molecular Weight 248.20 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water, methanol, ethanol; sparingly soluble in non-polar ethers.
Hygroscopicity High. Deliquescent at >60% Relative Humidity (RH).
Melting Point Typically >200°C (Decomposition); specific polymorph dependent.

The Mechanism of Hygroscopicity

Understanding why this salt absorbs moisture is critical for designing effective storage systems. The hygroscopicity of N-Cyclopentylcyclohexanamine hydrobromide is not merely surface adsorption but a bulk lattice phenomenon.

Lattice Energy vs. Hydration Energy

The bromide ion (


) has a large ionic radius (1.96 Å) and a relatively low charge density compared to chloride. However, the secondary ammonium cation (

) is capable of forming strong hydrogen bonds.
  • Surface Adsorption: Upon exposure to ambient air, water molecules adsorb to the crystal surface, interacting with the exposed ammonium protons.

  • Lattice Expansion: The hydration energy of the bromide ion and the ammonium center competes with the crystal lattice energy. If the ambient partial pressure of water vapor exceeds the critical relative humidity (CRH) of the salt, water inserts itself into the crystal lattice.

  • Deliquescence: Continued absorption leads to the formation of a saturated solution layer on the crystal surface, eventually dissolving the solid completely into a liquid brine.

Impact on Chemical Integrity

While the salt itself is hydrolytically stable (it won't decompose just by getting wet), the presence of water is catastrophic for its applications:

  • Stoichiometric Drift: Weighing 1.00 g of "wet" salt may actually deliver only 0.85 g of active reagent, leading to under-reaction in strict stoichiometric couplings.

  • Reagent Quenching: In water-sensitive reactions (e.g., using organolithiums or hydrides), the absorbed water will quench the catalyst or reagent immediately.

Storage & Handling Protocols

To maintain the integrity of N-Cyclopentylcyclohexanamine hydrobromide, a "Dry Chain" must be established from the moment of receipt.

The "Dry Chain" Workflow

DryChain Receipt Receipt of Material (Check Seal Integrity) QC QC Validation (Karl Fischer Titration) Receipt->QC Sample under N2 Storage Long-Term Storage (Inert Gas + Desiccant) QC->Storage Validated <0.5% H2O Dispensing Dispensing (Glovebox / N2 Cone) Storage->Dispensing Transfer Sealed Dispensing->Storage Reseal w/ Parafilm Reaction Reaction Vessel Dispensing->Reaction Immediate Use

Figure 1: The "Dry Chain" workflow ensures minimal exposure to atmospheric moisture during the lifecycle of the reagent.

Storage Specifications
  • Primary Container: Amber glass or high-density polyethylene (HDPE) with a Teflon-lined screw cap.

  • Secondary Containment: The primary container should be sealed inside a vacuum-sealed aluminized Mylar bag or placed within a desiccator containing active silica gel or phosphorus pentoxide (

    
    ).
    
  • Atmosphere: Headspace must be purged with dry Nitrogen (

    
    ) or Argon (
    
    
    
    ) before closure.
  • Temperature: Store at 2°C to 8°C (Refrigerated) to kinetically slow the rate of moisture uptake and oxidative degradation, although the salt is stable at room temperature if strictly dry.

Analytical Validation (Quality Control)

Before using N-Cyclopentylcyclohexanamine hydrobromide in critical synthesis steps, its water content and purity must be verified.

Karl Fischer Titration (Volumetric)

This is the gold standard for quantifying water content.

  • Solvent System: Methanol/Formamide (to dissolve the salt completely).

  • Acceptance Criteria:

    
     water content.
    
  • Note: If the value exceeds 1.0%, the material should be dried under vacuum (

    
    ) at 40°C for 12 hours.
    
Proton NMR ( -NMR)

NMR is used to verify that no hydrolysis or degradation has occurred, but it is also a quick check for "wet" samples.

  • Solvent: DMSO-

    
     or CDCl
    
    
    
    .
  • Observation: A sharp peak for water usually appears around 3.33 ppm in DMSO-

    
    . Broadening of the ammonium protons (
    
    
    
    ) indicates rapid exchange with water, confirming moisture contamination.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 219797, N-Cyclopentylcyclohexanamine. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Reductive Amination of Cyclohexanone with Cyclopentylamine

-Cyclopentylcyclohexanamine Audience: Medicinal Chemists, Process Development Scientists Abstract & Scope This guide details the synthesis of -cyclopentylcyclohexanamine via the reductive amination of cyclohexanone and c...

Author: BenchChem Technical Support Team. Date: February 2026


-Cyclopentylcyclohexanamine
Audience:  Medicinal Chemists, Process Development Scientists

Abstract & Scope

This guide details the synthesis of


-cyclopentylcyclohexanamine via the reductive amination of cyclohexanone and cyclopentylamine. While conceptually simple, the reaction requires precise chemoselectivity control to prevent the direct reduction of the ketone to cyclohexanol.

This note compares three industry-standard protocols:

  • Sodium Triacetoxyborohydride (STAB): The preferred bench-scale method for high chemoselectivity.

  • Titanium(IV) Isopropoxide / NaBH

    
    :  A water-scavenging protocol for stubborn imine formation.[1]
    
  • Catalytic Hydrogenation: A scalable, "green" method avoiding boron waste.

Mechanistic Principles

Reductive amination proceeds through two distinct phases: Imine Formation and Reduction .[2][3][4]

The critical challenge in this specific transformation is that cyclohexanone is prone to direct reduction.

  • The Solution: Use a reducing agent that reacts faster with the protonated imine (iminium ion) than with the ketone.

  • Steric Considerations: The coupling of a six-membered ring (ketone) and a five-membered ring (amine) creates moderate steric bulk. This naturally suppresses over-alkylation to the tertiary amine, making the secondary amine the dominant product.

Mechanistic Pathway (Graphviz)

ReductiveAminationMechanism Substrates Cyclohexanone + Cyclopentylamine Hemiaminal Hemiaminal Intermediate Substrates->Hemiaminal Nucleophilic Attack KetoneRed Side Product: Cyclohexanol Substrates->KetoneRed Direct Reduction (Avoid this) Imine Imine (Schiff Base) + H2O Hemiaminal->Imine -H2O (Equilibrium) Iminium Iminium Ion (Activated) Imine->Iminium +H+ (Acid Cat.) Product N-Cyclopentyl- cyclohexanamine Iminium->Product Hydride Transfer (Rate Determining)

Figure 1: Mechanistic pathway highlighting the critical iminium activation step required for selective reduction.

Experimental Protocols

Method A: Sodium Triacetoxyborohydride (STAB) – The Gold Standard

Rationale: STAB is mild and exhibits excellent chemoselectivity.[5] It reduces iminium ions rapidly but reacts negligibly with ketones at room temperature. Best For: Discovery chemistry, gram-scale synthesis, high-value substrates.

Materials
  • Cyclohexanone (1.0 equiv)[3]

  • Cyclopentylamine (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Acetic Acid (AcOH) (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

Step-by-Step Protocol
  • Preparation: In a dry flask under nitrogen, dissolve Cyclohexanone (10 mmol, 0.98 g) and Cyclopentylamine (11 mmol, 0.94 g) in DCE (30 mL).

  • Activation: Add Acetic Acid (10 mmol, 0.6 mL). Stir for 15–30 minutes at room temperature. Note: This promotes imine formation.[6]

  • Reduction: Cool the mixture to 0°C (optional, but recommended to control exotherm). Add STAB (14 mmol, 2.97 g) portion-wise over 5 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by TLC or LCMS.

  • Quench: Quench by adding saturated aqueous NaHCO

    
     (30 mL). Stir until gas evolution ceases.
    
  • Workup: Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: If necessary, purify via flash chromatography (SiO

    
    ; eluent: Hexanes/EtOAc + 1% Et
    
    
    
    N).
Method B: Titanium(IV) Isopropoxide / NaBH – The "Difficult Imine" Solution

Rationale: Ti(O


Pr)

acts as a Lewis acid and a water scavenger, driving the equilibrium toward the imine before the reducing agent is introduced. This completely prevents direct ketone reduction. Best For: Sterically hindered ketones or when Method A yields alcohol byproducts.
Step-by-Step Protocol
  • Complexation: Mix Cyclohexanone (10 mmol) and Cyclopentylamine (12 mmol) in neat Ti(O

    
    Pr)
    
    
    
    (12 mmol, ~3.5 mL).
  • Stirring: Stir the viscous mixture under nitrogen at ambient temperature for 1 hour. Note: The solution may turn slightly yellow/orange.

  • Dilution: Dilute with absolute Ethanol (15 mL).

  • Reduction: Add NaBH

    
      (15 mmol, 0.57 g) carefully. Stir for 2 hours at room temperature.
    
  • Hydrolysis (Critical): Quench by adding 2M NaOH or water (10 mL). A heavy white precipitate (TiO

    
    ) will form.
    
  • Filtration: Filter the slurry through a Celite pad to remove titanium salts. Wash the pad with EtOAc.

  • Workup: Dry the filtrate and concentrate.

Method C: Catalytic Hydrogenation – The Green/Industrial Approach

Rationale: Uses H


 gas, eliminating boron waste.
Best For:  Multi-gram to kilogram scale up.
Step-by-Step Protocol
  • Loading: To a pressure vessel (Parr reactor), add Cyclohexanone (50 mmol), Cyclopentylamine (50 mmol), and solvent (MeOH, 50 mL).

  • Catalyst: Add 10 wt% Pd/C (5% loading, wet support recommended for safety).

  • Hydrogenation: Seal reactor. Purge with N

    
     (3x), then H
    
    
    
    (3x). Pressurize to 3–4 bar (45–60 psi) H
    
    
    .
  • Agitation: Shake/stir vigorously at room temperature for 12 hours.

  • Filtration: Filter through Celite to recover catalyst. Concentrate filtrate.

Comparative Analysis

FeatureMethod A (STAB)Method B (Ti / NaBH

)
Method C (Cat. Hydro)
Yield 85–95%80–90%90–98%
Chemoselectivity ExcellentSuperior (Zero alcohol)Moderate (Risk of alcohol)
Atom Economy Poor (Boron waste)Poor (Titanium waste)Excellent
Safety Good (No HCN)Moderate (Flammable Ti)Risks (H

gas, Pyrophoric Pd)
Throughput High (One-pot)Medium (Two-step 1-pot)High (Batch/Flow)

Troubleshooting & Critical Parameters

Workflow Decision Tree (Graphviz)

WorkflowDecision Start Start: Select Protocol ScaleCheck Is Scale > 50 grams? Start->ScaleCheck GreenCheck Is Boron Waste Permitted? ScaleCheck->GreenCheck No MethodC Method C: Catalytic Hydrogenation ScaleCheck->MethodC Yes StericCheck Is Imine Formation Slow? (Monitor via TLC) GreenCheck->StericCheck Yes GreenCheck->MethodC No MethodA Method A: STAB (Standard) StericCheck->MethodA No (Fast) MethodB Method B: Ti(OiPr)4 / NaBH4 StericCheck->MethodB Yes (Stalled)

Figure 2: Decision matrix for selecting the optimal reductive amination protocol based on scale and substrate reactivity.

Critical Control Points
  • Water Management: In Method A, small amounts of water are tolerated. In Method B, conditions must be strictly anhydrous during the Ti(O

    
    Pr)
    
    
    
    step.
  • Stoichiometry: Always use a slight excess of amine (1.05–1.1 equiv) to consume the ketone. Residual amine is easier to remove (via acid wash) than residual ketone.

  • pH Control: If using STAB, ensure the pH is slightly acidic (pH 5–6) using acetic acid. If the pH is too low (<4), the amine is protonated and cannot attack the ketone. If too high, the imine does not activate.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][7][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4][5][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[4][5][7][9] The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[4] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[4] The Journal of Organic Chemistry, 55(8), 2552–2554.[4]

  • Bhattacharyya, S. (1994).[2] Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: A one-pot synthesis of primary, secondary, and tertiary amines. Tetrahedron Letters, 35(15), 2401-2404.

  • Grosser, S. T. , et al. (2018). Green Chemistry in the Pharmaceutical Industry: Reductive Amination. Organic Process Research & Development.

Sources

Application

Catalytic hydrogenation methods for N-Cyclopentylcyclohexanamine production

An Application Guide to the Synthesis of N-Cyclopentylcyclohexanamine via Catalytic Hydrogenation Introduction: The Strategic Synthesis of Secondary Amines N-Cyclopentylcyclohexanamine serves as an exemplary model for th...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of N-Cyclopentylcyclohexanamine via Catalytic Hydrogenation

Introduction: The Strategic Synthesis of Secondary Amines

N-Cyclopentylcyclohexanamine serves as an exemplary model for the synthesis of N-substituted cycloalkylamines, a structural motif present in various functional molecules. The creation of the C-N bond in such secondary amines is a cornerstone of modern organic synthesis. Among the most robust and industrially scalable methods for this transformation is reductive amination. This process, which combines a carbonyl compound and a primary amine to form an imine intermediate that is subsequently reduced, offers a highly efficient and atom-economical route that avoids the common pitfalls of overalkylation associated with direct alkylation methods.[1][2]

This guide provides a detailed exploration of catalytic hydrogenation methods for the production of N-Cyclopentylcyclohexanamine. We will delve into the mechanistic underpinnings of the reaction, compare various heterogeneous catalytic systems, and provide detailed protocols for laboratory-scale synthesis. The focus is on providing researchers and process chemists with the foundational knowledge to not only replicate these methods but also to rationally optimize them for yield, purity, and efficiency.

Mechanistic Framework: Reductive Amination

The synthesis of N-Cyclopentylcyclohexanamine via reductive amination proceeds through a two-step, one-pot sequence. The reaction can be initiated from two equivalent starting points: the reaction of cyclohexanone with cyclopentylamine or cyclopentanone with cyclohexylamine.[3] The fundamental mechanism remains the same.

  • Imine/Iminium Ion Formation : The reaction begins with the nucleophilic attack of the primary amine (e.g., cyclopentylamine) on the carbonyl carbon of the ketone (e.g., cyclohexanone). This forms a hemiaminal intermediate.[4][5] Under the typically neutral or weakly acidic reaction conditions, this intermediate readily dehydrates to form a stable imine (a Schiff base). This equilibrium is often driven towards the imine by the removal of water.[5]

  • Catalytic Hydrogenation : The C=N double bond of the imine is then reduced to a C-N single bond. In catalytic hydrogenation, this is achieved using molecular hydrogen (H₂) and a heterogeneous metal catalyst. The catalyst provides a surface on which hydrogen gas is adsorbed and activated, facilitating its addition across the imine double bond to yield the final secondary amine product, N-Cyclopentylcyclohexanamine.[2][4]

G cluster_1 Step 1: Imine Formation cluster_2 Step 2: Hydrogenation A Cyclohexanone + Cyclopentylamine B Hemiaminal Intermediate A->B Nucleophilic Attack C Imine Intermediate + H₂O B->C Dehydration D Imine Intermediate F N-Cyclopentylcyclohexanamine D->F Reduction E H₂ / Metal Catalyst (e.g., Pd/C, Raney Ni) E->F

Caption: Reaction pathway for N-Cyclopentylcyclohexanamine synthesis.

A Comparative Overview of Heterogeneous Catalysts

The choice of catalyst is paramount as it dictates the reaction conditions (temperature, pressure) and influences the overall yield and purity of the product. For the hydrogenation of imines, several noble and non-noble metal catalysts have proven effective.

Catalyst SystemTypical ConditionsAdvantagesConsiderations
Palladium on Carbon (Pd/C) 25-80 °C, 1-10 bar H₂Highly active, versatile, good functional group tolerance, easy to handle.[6][7]Can be sensitive to sulfur or other poisons; may require higher pressure for less reactive substrates.[7]
Raney® Nickel 50-150 °C, 30-100 bar H₂Cost-effective, highly active for reducing nitriles and imines.[8][9]Pyrophoric when dry, requires careful handling; higher temperatures and pressures often needed; potential for side reactions.[10]
Platinum on Carbon (Pt/C) 25-100 °C, 1-20 bar H₂Very active, effective at lower temperatures and pressures than Nickel.[11]Higher cost than Nickel; can be less selective than Palladium in some applications.
Rhodium-based Catalysts 25-80 °C, 1-50 bar H₂Extremely high activity, can be used for asymmetric hydrogenation with chiral ligands.[12][13]High cost limits widespread use in bulk synthesis unless high enantioselectivity is required.[14][15]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of N-Cyclopentylcyclohexanamine using common catalytic systems.

Protocol 1: Synthesis using Palladium on Carbon (Pd/C)

This protocol is favored for its mild conditions and high efficiency.

Materials and Reagents:

  • Cyclohexanone (99%)

  • Cyclopentylamine (99%)

  • Palladium on Carbon (5 wt. % Pd, 50% wet)

  • Methanol (ACS grade) or Ethanol (ACS grade)

  • Hydrogen gas (high purity)

  • Diatomaceous earth (Celite®)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Parr-type hydrogenation apparatus or similar autoclave system

Procedure:

  • Reactor Setup: To a suitable high-pressure reactor (e.g., 500 mL Parr shaker), add cyclohexanone (10.0 g, 102 mmol) and methanol (150 mL).

  • Reagent Addition: While stirring, add cyclopentylamine (9.5 g, 112 mmol, 1.1 eq.) to the solution. The formation of the imine is typically rapid at room temperature.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 5% Pd/C (50% wet, ~1.0 g) to the reaction mixture. Causality Note: Adding the catalyst under inert gas prevents potential ignition of the solvent by the dry catalyst.

  • Hydrogenation: Seal the reactor. Purge the system three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the reactor to 5 bar (approx. 75 psi) with hydrogen.

  • Reaction: Begin vigorous stirring and heat the mixture to 40 °C. Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 4-8 hours.

  • Work-up: After the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the pad with a small amount of methanol. Safety Note: The filter cake containing Pd/C is flammable and should be kept wet and disposed of properly.

  • Purification: Concentrate the filtrate using a rotary evaporator to remove the methanol. To the resulting oil, add diethyl ether (100 mL) and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to remove any acidic impurities. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield N-Cyclopentylcyclohexanamine as a clear oil.

Protocol 2: Synthesis using Raney® Nickel

This protocol utilizes a more economical but highly active catalyst, often requiring more stringent conditions.

Materials and Reagents:

  • Cyclopentanone (99%)

  • Cyclohexylamine (99%)

  • Raney® Nickel (50% slurry in water)

  • Ethanol (anhydrous)

  • Hydrogen gas (high purity)

  • High-pressure autoclave system

Procedure:

  • Catalyst Preparation: In the autoclave, decant the water from the Raney® Nickel slurry (approx. 5 g). Wash the catalyst with anhydrous ethanol (3 x 20 mL) to remove water. Causality Note: Removing water is crucial as it can interfere with the reaction and catalyst activity.

  • Reactor Setup: To the autoclave containing the washed Raney® Nickel, add a solution of cyclopentanone (10.0 g, 119 mmol) and cyclohexylamine (13.0 g, 131 mmol, 1.1 eq.) in anhydrous ethanol (200 mL).

  • Hydrogenation: Seal the reactor. Purge the system carefully with nitrogen, followed by hydrogen. Pressurize the vessel to 50 bar (approx. 725 psi) with hydrogen.

  • Reaction: Begin vigorous stirring and heat the mixture to 100 °C. The reaction is typically faster under these conditions, often completing in 2-4 hours. Monitor hydrogen uptake to determine completion.

  • Work-up and Purification: Follow steps 6-8 from Protocol 1. The Raney® Nickel can be separated by filtration or magnetic decantation. Safety Note: Raney® Nickel is highly pyrophoric when dry. The filter cake must be kept wet at all times.

Workflow Visualization

Caption: General experimental workflow for catalytic hydrogenation.

References

  • Reductive amination in case of secondary amines - Chemistry Stack Exchange. (2019). Available at: [Link]

  • Reductive Amination - Chemistry Steps. Available at: [Link]

  • Synthesis of Amines - Chemistry LibreTexts. (2025). Available at: [Link]

  • reductive amination & secondary amine synthesis - YouTube. (2020). Available at: [Link]

  • Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers - MDPI. (2020). Available at: [Link]

  • Reductive amination - Wikipedia. Available at: [Link]

  • RANEY® nickel-catalyzed reductive N-methylation of amines with paraformaldehyde: theoretical and experimental study - RSC Publishing. Available at: [Link]

  • Efficient Rhodium-Catalyzed Asymmetric Hydrogenation for the Synthesis of a New Class of N-Aryl β-Amino Acid Derivatives | Organic Letters - ACS Publications. Available at: [Link]

  • Raney® Nickel: A Life-Changing Catalyst - American Chemical Society - ACS.org. Available at: [Link]

  • Raney nickel - Wikipedia. Available at: [Link]

  • Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. (2020). Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]

  • N-cyclopentylcyclohexanamine - LookChem. Available at: [Link]

  • New catalysts for amine alkylation reactions promoted by hydrogen borrowing - White Rose eTheses Online. Available at: [Link]

  • Rhodium-Catalyzed Highly Enantioselective Hydrogenation of a Tetrasubstituted Enamine | Organic Process Research & Development - ACS Publications. (2021). Available at: [Link]

  • Reductive amination of cyclopentanone | Request PDF - ResearchGate. Available at: [Link]

  • Reductive Amination & Amide Synthesis (IOC 40) - YouTube. (2022). Available at: [Link]

  • Palladium on carbon – Knowledge and References - Taylor & Francis. Available at: [Link]

  • A Modified Palladium-Catalyzed Reductive Amination Procedure | Request PDF - ResearchGate. Available at: [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR. Available at: [Link]

  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Available at: [Link]

  • A novel synthesis of chiral cyclopentyl- and cyclohexyl-amines - RSC Publishing. Available at: [Link]

  • N-cyclopentyl-N-methylcyclohexanamine | C12H23N | CID 57285147 - PubChem. Available at: [Link]

  • Platinum-Copper on Carbon Catalyst Synthesised by Reduction with Hydride Anion. Available at: [Link]

  • Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions - MDPI. Available at: [Link]

  • n-Cyclopentylcyclohexanamine | C11H21N | CID 219797 - PubChem - NIH. Available at: [Link]

  • Selective hydrogenation of nitrocyclohexane to cyclohexanone oxime with H2 on decorated Pt nanoparticles. Available at: [Link]

  • Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis - PMC. Available at: [Link]

  • N-Phenylcyclohexylamine - the NIST WebBook. Available at: [Link]

  • Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments - PMC. (2023). Available at: [Link]

  • Nickel Catalyzed Conversion of Cyclohexanol into Cyclohexylamine in Water and Low Boiling Point Solvents - MDPI. Available at: [Link]

  • Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology - Organic Chemistry Portal. Available at: [Link]

  • Cyclohexylamine - USDA. Available at: [Link]

Sources

Method

Application Note: Precision Handling and Weighing of N-Cyclopentylcyclohexanamine Hydrobromide in Inert Atmospheres

Executive Summary Handling N-Cyclopentylcyclohexanamine hydrobromide (and similar secondary amine hydrobromide salts) presents a distinct paradox in quantitative chemistry. While the material is chemically stable, its hy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Handling N-Cyclopentylcyclohexanamine hydrobromide (and similar secondary amine hydrobromide salts) presents a distinct paradox in quantitative chemistry. While the material is chemically stable, its hydrobromide salt form is typically hygroscopic , necessitating an inert atmosphere (Glovebox;


 ppm H

O). However, the ultra-low humidity of a glovebox environment exacerbates triboelectric charging , causing the powder to become "flighty" and adhere to spatulas and balance pans, leading to significant weighing errors.

This guide details a self-validating protocol to neutralize electrostatic forces while maintaining the anhydrous integrity of the compound.

Material Science & Environmental Context

The Hygroscopic/Static Paradox

Amine hydrobromides are ionic salts. In ambient air, the lattice energy is often overcome by the hydration energy, leading to rapid water uptake (deliquescence). In a glovebox, the absence of a moisture monolayer on the crystal surface increases the material's surface resistivity (


).
  • The Consequence: Friction from a spatula creates a static charge that cannot dissipate. The electrostatic force (

    
    ) often exceeds the gravitational force (
    
    
    
    ) on micro-particles, causing the powder to "jump" or drift on the balance display.
Safety Profile (Class-Based)
  • Hazards: As a secondary amine salt, treat as Corrosive (Skin/Eye) and Acute Toxin (Oral/Inhalation).

  • Glovebox Specifics: HBr salts can release trace HBr gas if degraded; ensure the glovebox scrubber (molecular sieve/copper catalyst) is active to prevent sensor poisoning.

The Glovebox "Weighing Ecosystem"

To achieve sub-milligram precision, the weighing environment must be engineered to defeat static without introducing moisture.[1]

ComponentSpecificationRationale
Balance 5-place (0.01 mg) Semi-MicroRequired for drug development precision.
Ionization Bipolar Ionizer (Fan-less) or Polonium-210 Strip Neutralizes surface charges. Fan-based ionizers cause turbulence (drift).
Weigh Boat Aluminum or Anti-static Polymer Standard plastic boats are charge accumulators. Metal dissipates charge immediately.
Spatula Stainless Steel (Grounded)PTFE/Plastic spatulas generate charge via the triboelectric effect.
Base Marble/Granite Slab Dampens vibrations from glovebox vacuum pumps.

Visual Workflow: The "Zero-Static" Loop

The following diagram illustrates the critical path for introducing and weighing the material. Note the "Static Neutralization Loop" which is often skipped by novices, leading to failure.

WeighingProtocol cluster_Weighing The Zero-Static Loop Start Start: Material Entry Airlock Airlock Cycle (3x Vac/Refill) Start->Airlock Acclimatize Acclimatization (20 mins inside box) Airlock->Acclimatize Prevent thermal draft PrepBoat Prep Weigh Boat (Aluminum) Acclimatize->PrepBoat Ionize Pass through Ionizer Field PrepBoat->Ionize Discharge Boat Tare Place on Pan & Tare (Wait for Stability) Ionize->Tare Dispense Dispense Powder Tare->Dispense Check Drift Check (Is reading stable >10s?) Dispense->Check Check->Ionize Drifting? Re-ionize Validation Gravimetric Validation (Secondary Check) Check->Validation Stable End Seal & Store Validation->End

Figure 1: The "Zero-Static" workflow emphasizes the recursive need to neutralize static charge if drift is detected.

Detailed Protocol

Phase 1: Preparation
  • Vibration Isolation: Turn off the glovebox circulation blower (if permitted by SOP) 5 minutes prior to weighing to eliminate air currents and vibration.

  • Equlibration: Ensure the container of N-Cyclopentylcyclohexanamine hydrobromide has been inside the box for at least 20 minutes.

    • Why? Temperature differences between the antechamber and the box interior create convection currents on the balance pan (thermal draft), manifesting as a drifting weight.

Phase 2: Static Neutralization (The Critical Step)
  • Positioning: Place the Ionizing Bar or Po-210 source within 5 cm of the balance pan, but not touching it.

  • Vessel Selection: Use an aluminum weigh boat or a crinkled piece of aluminum foil.

    • Avoid: Standard white polystyrene boats. They are dielectric insulators and will hold a charge for hours in a glovebox.

  • Discharge: Pass the empty weigh boat and the metal spatula through the ionizer field for 3-5 seconds before use.

Phase 3: Weighing & Transfer[2]
  • Tare: Place the boat on the balance. Allow the reading to stabilize (wait for the stability indicator, usually an asterisk or circle).[2] Tare to 0.0000 g.

  • Dispense: Open the bulk container. Using the grounded metal spatula, transfer the powder.

    • Technique: Do not pour. Scoop gently. If powder "flies" away from the spatula, stop. Hold the spatula near the ionizer for 5 seconds, then resume.

  • Settling: Close the balance draft shield. Wait 10-15 seconds.

    • Self-Validation: If the numbers drift continuously in one direction (e.g., 10.00 -> 10.05 -> 10.10), you have a Static Error . The static field is pulling the pan.

    • Correction: Remove the sample, pass it through the ionizer again, and re-weigh.

  • Transfer: Transfer the weighed solid to the reaction vessel immediately.

  • Reweigh (Difference Method): For maximum accuracy, weigh the boat after transfer. The actual mass = (Mass

    
     - Mass
    
    
    
    ).

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Drift (Up/Down) Static ChargePass boat through ionizer. Use metal boats. Check grounding of balance.
Drift (One direction) Thermal DraftSample is warmer/colder than box atmosphere. Wait 20 mins.
Jittery Reading VibrationTurn off circulation blower. Check vacuum pump isolation.
"Sticky" Powder Moisture IngressCheck Glovebox sensors (O

/H

O). Material may be degraded.[3][4]
Cleaning Validation (Solubility)

N-Cyclopentylcyclohexanamine hydrobromide is an amine salt.

  • Cleaning Solvent: Do not use pure non-polar solvents (Hexane/Heptane) as salts are insoluble and will smear.

  • Protocol: Wipe spills with a tissue dampened with Methanol or Ethanol (solubilizes the salt), followed by a dry wipe. Remove waste from the box immediately to prevent solvent vapor accumulation.

References

  • Mettler Toledo. (n.d.).[5][2][6] Electrostatic Charges and their Effects on Weighing. Retrieved October 26, 2023, from [Link]

  • Sartorius. (n.d.). Effects of Static Electricity on Analytical Weighing. Retrieved October 26, 2023, from [Link]

  • Lab Manager. (2019). Neutralizing Electrostatic Charges for Accurate Weighing. Retrieved October 26, 2023, from [Link]

Sources

Application

Application Notes &amp; Protocols for the Scalable Manufacturing of N-Cyclopentylcyclohexanamine Salts

Introduction: The Strategic Importance of N-Cyclopentylcyclohexanamine N-Cyclopentylcyclohexanamine is a secondary amine that serves as a crucial structural motif and intermediate in the synthesis of various high-value c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Cyclopentylcyclohexanamine

N-Cyclopentylcyclohexanamine is a secondary amine that serves as a crucial structural motif and intermediate in the synthesis of various high-value chemical entities, particularly in the pharmaceutical industry. Its unique combination of a rigid cyclohexyl group and a flexible cyclopentyl moiety makes it a valuable building block for designing molecules with specific conformational properties to modulate biological activity. The production of this amine and its subsequent conversion into stable, handleable salt forms is a critical step in many drug development pipelines.

This guide provides a comprehensive overview of the scalable manufacturing techniques for N-Cyclopentylcyclohexanamine and its common salt forms. We will move beyond simple laboratory procedures to address the key challenges and considerations for industrial-scale production, focusing on process robustness, efficiency, and quality control. The methodologies described herein are designed to be self-validating, providing a logical framework from synthesis to final product qualification.

Section 1: Synthesis of N-Cyclopentylcyclohexanamine (Free Base)

The most industrially viable and scalable method for synthesizing N-Cyclopentylcyclohexanamine is the reductive amination of cyclohexanone with cyclopentylamine.[1][] This one-pot reaction involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.[3][4] The choice of reducing agent is a critical decision point that impacts scalability, cost, and safety.

Foundational Chemistry: Reductive Amination

The core reaction proceeds as follows: Cyclopentylamine and cyclohexanone condense to form an imine intermediate, which exists in equilibrium with the starting materials. A reducing agent is then used to irreversibly convert the imine to the final N-Cyclopentylcyclohexanamine product.

cluster_reactants Reactants cluster_process Process cluster_product Product Cyclohexanone Cyclohexanone Imine Imine Intermediate (in situ) Cyclohexanone->Imine + Cyclopentylamine - H₂O Cyclopentylamine Cyclopentylamine Cyclopentylamine->Imine Reduction Reduction Imine->Reduction FinalProduct N-Cyclopentylcyclohexanamine (Free Base) Reduction->FinalProduct + [H]

Caption: Reductive amination reaction scheme.

Selection of Reducing Agent: A Critical Process Decision

The choice between chemical reducing agents and catalytic hydrogenation is pivotal for scalability.

  • Borohydride Reagents: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often favored in laboratory settings due to its mildness and high selectivity for the iminium ion over the ketone, minimizing side reactions.[4] However, its stoichiometric use, cost, and waste generation can be drawbacks on a large scale. Sodium cyanoborohydride (NaBH₃CN) is another option, but its toxicity requires stringent handling protocols.

  • Catalytic Hydrogenation: For large-scale manufacturing, catalytic hydrogenation using hydrogen gas with a catalyst like Palladium on Carbon (Pd/C) or a bimetallic catalyst (e.g., Rh-Ni) is often the superior choice.[5][6] This method offers high atom economy, lower cost, and simpler product work-up. Continuous flow hydrogenation systems can achieve exceptionally high productivity and are well-suited for industrial production.[5]

Method Reducing Agent Advantages Disadvantages Scalability
Chemical Reduction Sodium Triacetoxyborohydride (NaBH(OAc)₃)Mild conditions, high selectivity, good for complex substrates.[4]High cost, stoichiometric waste, potential for boron impurities.Moderate
Catalytic Hydrogenation H₂ with Pd/C or other metal catalystHigh atom economy, low cost, simple work-up, suitable for continuous flow.[5]Requires specialized high-pressure equipment, catalyst handling and recovery.Excellent

Table 1: Comparison of primary reduction methods.

Protocol 1: Pilot-Scale Synthesis via Catalytic Hydrogenation

This protocol describes a representative batch process suitable for pilot-scale production.

  • Reactor Preparation: Charge a suitable pressure reactor with cyclohexanone (1.0 eq) and a solvent such as methanol or isopropanol.

  • Catalyst Addition: Under an inert atmosphere (e.g., Nitrogen), add 5% Palladium on Carbon (Pd/C) catalyst (typically 0.5-2.0 mol%).

  • Amine Addition: Add cyclopentylamine (1.0-1.2 eq) to the reactor. The slight excess of the amine helps drive the initial imine formation.

  • Hydrogenation: Seal the reactor. Purge with nitrogen, then pressurize with hydrogen gas to the target pressure (e.g., 5-10 bar). Heat the mixture to the desired temperature (e.g., 50-80 °C) with vigorous agitation.

  • Reaction Monitoring: Monitor the reaction progress by measuring hydrogen uptake or by in-process sampling and analysis (e.g., GC-MS) until the consumption of starting materials is complete.

  • Work-up: Cool the reactor to room temperature and carefully vent the hydrogen pressure. Purge the reactor with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a bed of celite or a suitable filter cartridge to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent to ensure complete product recovery.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the solvent, yielding the crude N-Cyclopentylcyclohexanamine free base.

Section 2: Purification of N-Cyclopentylcyclohexanamine Free Base

The crude product from the synthesis must be purified to remove unreacted starting materials, catalyst residues, and potential by-products such as dicyclohexylamine.

  • Vacuum Distillation: Given its boiling point of 83-83.5 °C at 2.4 mmHg, vacuum distillation is the most effective and scalable method for purifying the free base.[7] It efficiently removes non-volatile impurities and any remaining solvent.

  • Aqueous Wash: An initial wash of the crude product (dissolved in a water-immiscible solvent) with water or brine can help remove any water-soluble impurities or salts before distillation.

Section 3: Salt Formation and Crystallization

Converting the purified free base into a salt form is standard practice in pharmaceutical manufacturing. Salts generally exhibit enhanced stability, improved handling characteristics (solid vs. liquid), and better solubility in aqueous media.[3][4] The hydrochloride is a common and effective choice.[8]

The Chemistry of Salt Formation

This is a straightforward acid-base neutralization. The lone pair of electrons on the amine's nitrogen atom accepts a proton from an acid (e.g., hydrochloric acid) to form the ammonium salt.

FreeBase N-Cyclopentylcyclohexanamine (Free Base in Solvent) Process Controlled Addition & Crystallization FreeBase->Process Acid Acid (e.g., HCl) Acid->Process Salt N-Cyclopentylcyclohexanamine Salt (Solid) Process->Salt Filtration Filtration & Drying Salt->Filtration FinalSalt Purified Salt Product Filtration->FinalSalt

Caption: General workflow for amine salt formation.

Protocol 2: Preparation of N-Cyclopentylcyclohexanamine Hydrochloride

This protocol outlines the crystallization of the hydrochloride salt.

  • Dissolution: Dissolve the purified N-Cyclopentylcyclohexanamine free base (1.0 eq) in a suitable solvent. Common choices include isopropanol (IPA), ethyl acetate (EtOAc), or methyl tert-butyl ether (MTBE).

  • Acid Addition: While stirring, slowly add a solution of hydrochloric acid (1.0-1.05 eq). Anhydrous HCl in a solvent like IPA is preferred to avoid introducing water, which can affect crystallization. The addition is exothermic and should be controlled to maintain a target temperature (e.g., 20-30 °C).

  • Crystallization: Upon addition of the acid, the hydrochloride salt will begin to precipitate. The mixture may be stirred at room temperature for a period (e.g., 1-4 hours) to allow for complete crystallization. For improved crystal growth and purity, a controlled cooling ramp may be employed.

  • Isolation: Collect the solid product by filtration.

  • Washing: Wash the filter cake with a small amount of cold solvent (the same solvent used for crystallization) to remove any residual impurities.

  • Drying: Dry the purified salt under vacuum at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

Parameter Rationale and Control Strategy
Solvent Choice Impacts solubility of both the free base and the salt, influencing yield and crystal form. Must be selected based on solubility curves.
Acid Stoichiometry A slight excess of acid can ensure complete conversion, but a large excess can lead to impurities. Precise control is key.
Temperature Controls the rate of nucleation and crystal growth. A slow, controlled cooling profile generally yields larger, purer crystals.
Agitation Rate Affects crystal size distribution and prevents agglomeration. Must be optimized for the specific vessel geometry.

Table 2: Critical process parameters for salt formation.

Section 4: Quality Control and Analytical Protocols

A robust quality control (QC) strategy is essential to ensure the identity, purity, and consistency of the final N-Cyclopentylcyclohexanamine salt, in line with Good Manufacturing Practices (GMP).[9]

Key Quality Attributes
  • Identity: Confirmation of the chemical structure.

  • Assay: Quantification of the active substance.

  • Purity: Profile and quantification of organic impurities (e.g., starting materials, by-products) and inorganic impurities (e.g., residual metals from catalysts).

  • Residual Solvents: Quantification of solvents used in the final manufacturing steps.

Protocol 3: HPLC-UV Method for Purity and Assay

This method is suitable for determining the purity of the final salt product.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient: A suitable gradient from low to high Mobile Phase B (e.g., 10% to 90% B over 15 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a known concentration (e.g., 1 mg/mL).

Test Method Typical Specification
Appearance Visual InspectionWhite to off-white crystalline solid
Identity FTIR / ¹H NMR & ¹³C NMRConforms to reference standard
Assay HPLC-UV98.0% - 102.0%
Related Substances HPLC-UVAny single impurity: ≤ 0.10%Total impurities: ≤ 0.50%
Residual Solvents GC-HS (Headspace)Per ICH Q3C guidelines
Water Content Karl Fischer Titration≤ 0.5%

Table 3: Example quality control specifications for N-Cyclopentylcyclohexanamine HCl.

References

  • Benchchem. Application Notes and Protocols for the Scalable Synthesis of 2-methyl-N-pentylcyclohexan-1-amine.
  • Benchchem. An In-depth Technical Guide to the Synthesis of N-butylcyclopentanamine Hydrochloride.
  • BOC Sciences. Custom Amine Synthesis Services.
  • Benchchem. Technical Support Center: Synthesis of N-butylcyclopentanamine Hydrochloride.
  • Reaction Chemistry & Engineering.
  • LookChem. N-cyclopentylcyclohexanamine.
  • MDPI.
  • PubChem. n-Cyclopentylcyclohexanamine.
  • LookChem. Cas 75098-42-9, N-methylcyclopentanamine hydrochloride.
  • Eurachem. Guide to Quality in Analytical Chemistry.
  • MDPI.
  • Semantic Scholar. An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products.

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of N-Cyclopentylcyclohexanamine hydrobromide

Technical Support Center: Synthesis of N-Cyclopentylcyclohexanamine Hydrobromide Executive Summary: The Reductive Amination Pathway The synthesis of N-Cyclopentylcyclohexanamine (CAS: 40649-25-0) is classically achieved...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of N-Cyclopentylcyclohexanamine Hydrobromide

Executive Summary: The Reductive Amination Pathway

The synthesis of N-Cyclopentylcyclohexanamine (CAS: 40649-25-0) is classically achieved via the reductive amination of cyclohexanone with cyclopentylamine (or vice versa). While theoretically straightforward, researchers often encounter yield attrition due to three primary vectors:

  • Incomplete Imine Formation: Steric hindrance in secondary amine formation.

  • Over-Alkylation: Formation of tertiary amines (dicyclopentylcyclohexylamine).

  • Salt Crystallization Failures: The hydrobromide salt "oiling out" rather than precipitating.

This guide provides a root-cause analysis and optimized protocols to maximize yield and purity.

Troubleshooting Guide (Q&A Format)

Q1: My reaction conversion stalls at ~60-70%. Adding more reducing agent doesn't help. What is wrong?

Diagnosis: This is likely an Imine Equilibrium Shift issue. Technical Insight: Reductive amination proceeds via an imine (Schiff base) intermediate. Water is a byproduct. If water is not removed or if the equilibrium is not driven forward, the imine concentration remains low. Standard borohydrides (NaBH₄) can reduce the ketone to an alcohol (cyclohexanol) faster than the imine to the amine if the pH is not optimized.

Corrective Action:

  • Switch Reducing Agent: Move from NaBH₄ to Sodium Triacetoxyborohydride (STAB) [NaHB(OAc)₃]. STAB is less basic and chemoselective; it reduces imines faster than ketones/aldehydes.

  • Water Scavenging: Add activated 4Å Molecular Sieves or anhydrous MgSO₄ to the reaction pot during the imine formation step (first 1-2 hours).

  • Acid Catalysis: Ensure you are adding 1.0–1.2 equivalents of Acetic Acid (AcOH) . This protonates the carbonyl oxygen, facilitating nucleophilic attack by the amine.

Q2: I am seeing a significant impurity (10-15%) that matches the tertiary amine mass. How do I stop "over-alkylation"?

Diagnosis: Competitive alkylation of the newly formed secondary amine. Technical Insight: Once N-cyclopentylcyclohexanamine is formed, it is still nucleophilic. If excess cyclohexanone is present, it can react again to form the tertiary amine.

Corrective Action:

  • Stoichiometry Control: Use a slight excess of the amine (1.1–1.2 equiv) relative to the ketone, not the other way around.

  • Stepwise Addition: Do not mix everything at once.

    • Mix Ketone + Amine + AcOH in solvent (DCE or THF).

    • Stir for 30–60 mins to establish imine equilibrium.

    • Then add the reducing agent (STAB).

  • Dilution: Run the reaction at a slightly higher dilution (0.1 M - 0.2 M) to reduce intermolecular side reactions.

Q3: Upon adding HBr, the product separates as a sticky brown oil instead of a white solid. How do I crystallize it?

Diagnosis: "Oiling out" due to solvent occlusion or impurities.[1] Technical Insight: Amine hydrobromide salts are often hygroscopic or have low melting points if impure. Rapid addition of acid traps solvent in the lattice.

Corrective Action:

  • Solvent System: Dissolve the crude free base in a non-polar solvent like Diethyl Ether (Et₂O) or Ethyl Acetate .

  • Acid Source: Use Anhydrous HBr in Acetic Acid (33%) or HBr gas. Avoid aqueous HBr (48%) unless you plan to recrystallize from water/alcohol, as water promotes oiling.

  • Trituration: If oil forms, decant the supernatant, add fresh Et₂O, and scratch the flask walls vigorously with a glass rod to induce nucleation. Sonicate if necessary.

Optimized Experimental Protocol

Objective: Synthesis of N-Cyclopentylcyclohexanamine Hydrobromide (>90% Yield).

Reagents:
  • Cyclohexanone (1.0 equiv)

  • Cyclopentylamine (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Acetic Acid (AcOH) (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • HBr source: 33% HBr in AcOH

Workflow:
  • Imine Formation:

    • In a flame-dried flask under Nitrogen, dissolve Cyclopentylamine (1.1 eq) and Cyclohexanone (1.0 eq) in DCE (Concentration ~0.25 M).

    • Add AcOH (1.0 eq).

    • Optional: Add 4Å Molecular Sieves.

    • Stir at Room Temperature (RT) for 45–60 minutes.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add STAB (1.4 eq) portion-wise over 15 minutes. (Caution: Mild exotherm/gas evolution).

    • Allow to warm to RT and stir for 12–16 hours.

  • Quench & Workup (Free Base Isolation):

    • Quench with saturated aqueous NaHCO₃ (stir until gas evolution ceases).

    • Extract with Dichloromethane (DCM) or Ethyl Acetate (3x).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Checkpoint: Analyze crude oil by GC-MS/NMR. It should be clear/pale yellow.[2]

  • Salt Formation (Hydrobromide):

    • Dissolve the crude oil in Diethyl Ether (10 mL per gram).

    • Cool to 0°C.[1]

    • Dropwise add 33% HBr in AcOH until pH paper indicates acidity (pH ~2).

    • A white precipitate should form immediately.

    • Filter, wash with cold Ether, and dry under vacuum.

Data & Comparison of Reducing Agents

The choice of reducing agent is the single biggest factor in yield improvement.

Reducing AgentSelectivityTypical YieldSide ReactionsRecommendation
NaBH₄ (Sodium Borohydride)Low50-65%Reduces ketone to alcohol; Requires pH control.Not Recommended
NaBH₃CN (Sodium Cyanoborohydride)High75-85%Toxic (Cyanide risk); Slow reaction.Alternative (if STAB fails)
NaBH(OAc)₃ (STAB)Excellent 85-95% Minimal; Fast imine reduction; No ketone reduction.Highly Recommended
H₂ / Pd/C (Catalytic Hydrogenation)Moderate70-90%Requires pressure vessel; Can reduce other functional groups.Scale-up Only

Visual Workflow & Decision Tree

G Start Start: Cyclohexanone + Cyclopentylamine ImineStep Step 1: Imine Formation (Solvent: DCE/THF, +AcOH) Start->ImineStep CheckWater Troubleshoot: Add Mol. Sieves? ImineStep->CheckWater Low Conversion? Reduction Step 2: Reduction (Reagent: STAB) ImineStep->Reduction Standard CheckWater->Reduction Water Removed CheckYield Check Conversion (TLC/GC) Reduction->CheckYield CheckYield->Reduction Stalled? Add more STAB Workup Step 3: Workup (NaHCO3 Quench) Isolate Free Base CheckYield->Workup >95% Conv. SaltForm Step 4: HBr Salt Formation (Ether + HBr/AcOH) Workup->SaltForm Oiling Issue: Product Oils Out? SaltForm->Oiling Triturate Fix: Triturate with Et2O/Hexane Scratch Glass Oiling->Triturate Yes Final Final Product: N-Cyclopentylcyclohexanamine HBr Oiling->Final No (Solid ppt) Triturate->Final

Caption: Optimized workflow for reductive amination using STAB, including critical troubleshooting decision points for yield and crystallization.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862.[4] [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[3] The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • PubChem Database. (n.d.). N-Cyclopentylcyclohexanamine Compound Summary. National Center for Biotechnology Information. Retrieved February 16, 2026. [Link]

Sources

Optimization

Technical Support Center: Purification of N-Cyclopentylcyclohexanamine Hydrobromide

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the purification of N-Cyclopentylcyclohexanamine Hydrobromide. The principles and t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the purification of N-Cyclopentylcyclohexanamine Hydrobromide. The principles and techniques discussed are grounded in established organic chemistry practices and are broadly applicable to the recrystallization of amine hydrobromide salts.

Understanding the Challenge: Why Amine Salts Can Be Tricky

N-Cyclopentylcyclohexanamine hydrobromide, as a salt of a secondary amine, possesses distinct physicochemical properties that influence its purification. The ionic nature of the hydrobromide salt generally imparts higher melting points and greater polarity compared to the freebase. However, impurities from the synthesis, such as unreacted starting materials or byproducts, can interfere with crystallization, leading to common issues like oiling out, poor crystal formation, or low purity.[1][2]

Common Impurities May Include:

  • Unreacted Starting Materials: Cyclohexanone, cyclopentylamine, or the reducing agent.

  • Byproducts: Over-alkylated products or Schiff base intermediates.[3]

  • Residual Solvents: Solvents used during the synthesis and workup.

The primary goal of recrystallization is to exploit solubility differences between the desired compound and these impurities.[4] An ideal solvent will dissolve the N-Cyclopentylcyclohexanamine hydrobromide at an elevated temperature but have limited solubility for it at lower temperatures, while impurities remain in solution or are insoluble in the hot solvent.[4][5]

Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during the purification process in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My compound "oils out" instead of crystallizing. What's happening and how do I fix it?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystal lattice.[2] This often happens if the boiling point of the solvent is higher than the melting point of your compound, or if high levels of impurities are present, which can depress the melting point.[1][6] The resulting oil can trap impurities, hindering purification.[1][2]

  • Causality: High supersaturation, rapid cooling, or the presence of impurities can kinetically hinder the orderly arrangement of molecules into a crystal lattice.[2]

  • Solutions:

    • Re-heat and Add More Solvent: Re-dissolve the oil by heating the solution and adding more of the primary solvent to reduce supersaturation. Allow it to cool more slowly.[6]

    • Change Solvent System: Your current solvent may be too nonpolar. Try a more polar solvent or a solvent mixture. For amine salts, protic solvents like ethanol, methanol, or isopropanol, often mixed with an anti-solvent, are good starting points.[1]

    • Lower the Temperature: If the melting point of your compound is below the solvent's boiling point, try to dissolve it at a lower temperature and then cool the solution.

Q2: Crystal formation is very slow or doesn't happen at all. What should I do?

A2: This indicates that the solution is not sufficiently supersaturated, or nucleation has not been initiated.[7]

  • Solutions:

    • Induce Nucleation: Scratch the inside of the flask with a glass rod just below the surface of the liquid. The microscopic scratches provide nucleation sites for crystal growth.[6][7]

    • Add a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to act as a template for crystallization.[6][7]

    • Increase Concentration: The solution may be too dilute. Gently heat the solution and evaporate some of the solvent to increase the concentration, then allow it to cool again.[6]

    • Add an Anti-Solvent: If your compound is dissolved, you can slowly add a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes faintly cloudy (turbid), then warm slightly to clarify and cool slowly.[7]

Q3: The purity of my crystals is not improving after recrystallization. Why?

A3: This can happen for several reasons:

  • Inappropriate Solvent Choice: The chosen solvent may have similar solubility profiles for both your product and the impurity.[8] A different solvent system is needed.

  • Crystallization Occurred Too Quickly: Rapid crystal growth can trap impurities within the crystal lattice.[6] Slower cooling rates generally lead to purer crystals.

  • Inadequate Washing: The surfaces of the crystals may be coated with impure mother liquor. Ensure you wash the filtered crystals with a small amount of cold recrystallization solvent.

Q4: My final product is sticky or appears wet, even after drying. What is the cause?

A4: Amine hydrobromide salts can be hygroscopic, meaning they readily absorb moisture from the atmosphere.[9][10]

  • Solutions:

    • Drying Under Vacuum: Dry the crystals in a vacuum oven at a moderate temperature or in a desiccator under high vacuum.[11][12]

    • Azeotropic Removal of Water: For stubborn residual water, dissolving the product in a suitable solvent (like toluene or isopropanol) and removing the solvent by rotary evaporation can help co-evaporate the water.[9][13]

    • Proper Storage: Store the purified, dry product in a tightly sealed container, preferably in a desiccator or a dry, inert atmosphere.[10]

Experimental Protocols & Methodologies

Protocol 1: Systematic Solvent Selection for Recrystallization

The choice of solvent is the most critical step in recrystallization.[4][14] An ideal solvent should dissolve the solute when hot but not when cold.[4]

Procedure:

  • Place approximately 20-30 mg of your crude N-Cyclopentylcyclohexanamine hydrobromide into a small test tube.

  • Add a solvent dropwise at room temperature, vortexing after each addition. Test common solvents of varying polarities.

  • If the compound dissolves readily at room temperature, the solvent is unsuitable as a primary recrystallization solvent but may be useful as the "good" solvent in a mixed-solvent system.

  • If the compound is insoluble at room temperature, gently heat the mixture. If it dissolves when hot, it is a potentially good candidate solvent.

  • Allow the hot solution to cool to room temperature and then in an ice bath. Observe if crystals form. The best solvent will provide a high recovery of crystalline solid.

Table 1: Recommended Solvents for Amine Hydrobromide Salts

Solvent SystemTypeRationale & Use Case
Isopropanol (IPA)Protic, PolarOften a good starting point. Dissolves many amine salts when hot.
Ethanol/WaterMixed ProticWater can act as an anti-solvent for less polar impurities.[15]
AcetonitrileAprotic, PolarCan be effective if protic solvents lead to oiling out.
IPA / Diethyl EtherMixedEther acts as an anti-solvent to induce crystallization from IPA.[13]
TolueneAprotic, NonpolarLess likely to be a primary solvent but can be used in mixtures or for azeotropic drying.[13]
Protocol 2: Single-Solvent Recrystallization Workflow
  • Dissolution: In an Erlenmeyer flask, add the crude N-Cyclopentylcyclohexanamine hydrobromide. Add the minimum amount of the chosen hot solvent (e.g., isopropanol) to completely dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. To promote slower cooling, you can insulate the flask. Afterwards, place the flask in an ice-water bath to maximize crystal formation.[7]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of cold solvent to remove any adhering mother liquor.[4]

  • Drying: Dry the crystals thoroughly, preferably in a vacuum oven or desiccator, to a constant weight.[11]

Protocol 3: Purity Assessment

Verifying the purity of the final product is crucial.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point range.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for quantifying residual impurities.[16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and identify any remaining impurities.

Visual Workflows and Diagrams

Recrystallization Decision Workflow

This diagram outlines the logical steps for performing and troubleshooting a recrystallization.

RecrystallizationWorkflow start Start: Crude Product solvent_selection Select Solvent System start->solvent_selection dissolve Dissolve in Minimum Hot Solvent solvent_selection->dissolve hot_filter Hot Filtration? (Insoluble Impurities Present) dissolve->hot_filter perform_hot_filter Perform Hot Filtration hot_filter->perform_hot_filter Yes cool Cool Slowly to RT, then Ice Bath hot_filter->cool No perform_hot_filter->cool check_oil Oiled Out? cool->check_oil check_crystals Crystals Formed? collect Collect, Wash (Cold Solvent), & Dry Crystals check_crystals->collect Yes troubleshoot Troubleshoot Nucleation (Scratch, Seed Crystal) check_crystals->troubleshoot No analyze Analyze Purity (MP, HPLC, NMR) collect->analyze end_pure End: Pure Product analyze->end_pure troubleshoot->cool check_oil->check_crystals No reheat_add_solvent Re-heat, Add More Solvent, Cool Slower check_oil->reheat_add_solvent Yes reheat_add_solvent->cool

Caption: Decision workflow for recrystallization.

Troubleshooting "Oiling Out"

This diagram provides a focused approach to resolving the common issue of a product oiling out.

OilingOutTroubleshooting start Problem: Compound Oiled Out cause1 Possible Cause 1: Supersaturation Too High / Cooling Too Fast start->cause1 cause2 Possible Cause 2: Melting Point < Solvent B.P. start->cause2 cause3 Possible Cause 3: High Impurity Level start->cause3 solution1 Solution: 1. Re-heat to dissolve oil. 2. Add more solvent. 3. Cool much slower. cause1->solution1 solution2 Solution: 1. Re-dissolve at a lower temp. 2. Change to a lower-boiling solvent. cause2->solution2 solution3 Solution: 1. Attempt preliminary purification (e.g., column chromatography). 2. Re-attempt recrystallization. cause3->solution3

Caption: Troubleshooting guide for oiling out.

References

  • University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry and Biochemistry. [Link]

  • Baumann, J. B. (1979). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 56(1), 64. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Reddit. (2013). Recrystallization (help meeeeee). r/chemistry. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Link]

  • Trussell, W. E., & Shah, V. D. (1967). Purification of cyclohexylamine. U.S.
  • CrystaX. (n.d.). Guide for crystallization. [Link]

  • Sciencemadness.org. (2009). Forming oxalate salts of amines. [Link]

  • Sciencemadness.org. (2007). drying the water out of hygroscopic crystals. [Link]

  • Wei, W., & Li, H. (2002). The assay of dextromethorphan hydrobromide and its impurities. Chinese Journal of Pharmaceuticals, 33(1), 29-31. [Link]

  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. [Link]

  • European Patent Office. (2012). Crystallization of hydrohalides of pharmaceutical compounds. EP 2436381 A1. [Link]

  • World Health Organization. (2011). Testing procedure (Method of analysis) for Bromides, Calcium Salts and Carbonates. [Link]

  • ResearchGate. (2014). How to avoid the formation of oil droplets during recrystallization?. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Japan Salt Industry Center. (n.d.). METHODS FOR SALT ANALYSIS. [Link]

  • Reddit. (2017). Drying and Storing Hygroscopic Salts. r/chemistry. [Link]

  • Kumar, A. P., Ganesh, V. R. L., Prasad, K. H., Hariharakrishnan, V. S., Dubey, P. K., & Rao, B. V. (2011). HPLC Method for the Enantiomeric Purity of Eletriptan Hydrobromide. Asian Journal of Chemistry, 23(11), 4887-4889. [Link]

  • Taylor & Francis. (n.d.). Hydrobromide – Knowledge and References. [Link]

  • Shah, V. D. (1967). Process of purifying cyclohexyl-ammonium-n-cyclohexylsulfamate contaminated with cyclohexylamine sulfate. U.S.
  • ResearchGate. (2018). An Efficient Method for the Production of Cyclohexylamine from Cyclohexanone and Ammonia over Cu-Cr-La/?-Al2O3. [Link]

  • Reddit. (2023). fastest way to dry crystals?. r/chemistry. [Link]

  • ResearchGate. (2008). HPLC/DAD Assay of Cyclohexanamine as Related Impurity in Glipizide Through Derivatization with o-Phtaldialdehyde. [Link]

  • ResearchGate. (2016). What is the procedure to polish a hygroscopic nature single crystals?. [Link]

  • PubMed. (1998). Purification and characterization of a novel cyclohexylamine oxidase from the cyclohexylamine-degrading Brevibacterium oxydans IH-35A. [Link]

  • Quora. (2023). How can water be removed from crystals in a lab safely (without heating)?. [Link]

  • Pearson+. (n.d.). Using cyclohexanone as the starting material, describe how each of the following could be synthesized. [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • Sciencemadness.org. (2018). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?. [Link]

  • Google Patents. (1975). Amine recovery. U.S.
  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]

  • LookChem. (n.d.). N-cyclopentylcyclohexanamine. [Link]

  • MDPI. (2023). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. [Link]

  • The Royal Society of Chemistry. (2019). Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. [Link]

  • National Center for Biotechnology Information. (n.d.). n-Cyclopentylcyclohexanamine. PubChem. [Link]

  • Wikipedia. (n.d.). Cyclohexylamine. [Link]

  • National Center for Biotechnology Information. (n.d.). N-Methylcyclohexylamine. PubChem. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility of N-Cyclopentylcyclohexanamine HBr

Executive Summary & Compound Profile The Paradox: N-Cyclopentylcyclohexanamine HBr presents a classic "lipophilic cation" challenge. While it is an ionic salt (which typically suggests water solubility), the cation posse...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

The Paradox: N-Cyclopentylcyclohexanamine HBr presents a classic "lipophilic cation" challenge. While it is an ionic salt (which typically suggests water solubility), the cation possesses a massive hydrophobic surface area (11 carbon atoms across two cycloalkyl rings). This creates a competitive tension between the crystal lattice energy of the HBr salt and the solvation penalty of the hydrophobic rings.[1]

Compound Snapshot:

  • Chemical Nature: Secondary Amine Hydrobromide.[1]

  • Hydrophobic Character: High (LogP of free base ~3.2).

  • Dominant Interaction: Ionic headgroup vs. Van der Waals bulk.[1]

  • Common Failure Mode: Users often attempt to dissolve this in pure water (insoluble due to hydrophobic bulk) or pure ether (insoluble due to ionic lattice), leading to experimental stalls.

Solubility Matrix & Solvent Selection

The following table synthesizes field data for dialkylammonium hydrobromide salts. Use this to select the correct solvent system for your specific application.

Solvent ClassRepresentative SolventsSolubility RatingTechnical Notes
Protic Polar Methanol, EthanolHigh Recommended. The hydroxyl group solvates the bromide ion, while the alkyl chain interacts with the cycloalkyl rings.[1]
Aprotic Polar DMSO, DMF, DMAcHigh Excellent for biological assays or high-temp reactions.[1] Caution: Hard to remove during workup.
Chlorinated Dichloromethane (DCM), ChloroformModerate/High Unique Utility. Unlike many inorganic salts, lipophilic amine HBr salts often dissolve here due to "loose" ion pairing and lipophilicity.
Aqueous Water, PBSLow/Poor The Trap. Solubility is temperature-dependent.[1] At RT, the hydrophobic effect dominates. Requires heat or pH < 4.[1]
Ethers Diethyl Ether, THF, MTBEVery Low Anti-Solvent. Use these to precipitate the salt from alcohols or DCM.
Hydrocarbons Hexane, Heptane, TolueneInsoluble Strictly used as anti-solvents or to extract the free base after neutralization.

Diagnostic Workflow: The "Solubility Decision Tree"

Do not guess. Follow this logic path to determine the correct solvent system based on your end goal (Synthesis, Purification, or Analysis).

SolubilityWorkflow Start START: Define Application Goal_Bio Biological Assay (In Vitro) Start->Goal_Bio Goal_Rxn Chemical Synthesis (Reaction Solvent) Start->Goal_Rxn Goal_Purify Purification (Recrystallization) Start->Goal_Purify DMSO_Stock Dissolve in 100% DMSO (Make 10-50mM Stock) Goal_Bio->DMSO_Stock Polar_Req Is reaction polar? Goal_Rxn->Polar_Req Solvent_Swap Dissolve in min. hot Ethanol Goal_Purify->Solvent_Swap Dilute Dilute into Media (Keep DMSO < 1%) DMSO_Stock->Dilute Precip_Check Precipitation Check: Is solution cloudy? Dilute->Precip_Check Cyclodextrin Add 2-Hydroxypropyl-β-cyclodextrin or BSA carrier Precip_Check->Cyclodextrin Yes (Cloudy) Use_DCM Use DCM or Chloroform (Solubilizes lipophilic salt) Polar_Req->Use_DCM No (Non-protic needed) Use_Alc Use Methanol/Ethanol (High solubility) Polar_Req->Use_Alc Yes (Protic ok) Anti_Solvent Add warm MTBE or Et2O until turbid Solvent_Swap->Anti_Solvent Cooling Slow Cool to 4°C Anti_Solvent->Cooling

Figure 1: Decision logic for solvent selection based on experimental intent.

Critical Troubleshooting (FAQs)

Scenario A: "I added water, and it formed a gummy oil at the bottom."

Diagnosis: You are witnessing the "Oiling Out" phenomenon, common with secondary amine salts.

  • The Mechanism: The lattice energy of the solid is disrupted by water, but the hydration energy is insufficient to fully solvate the hydrophobic cyclopentyl/cyclohexyl rings.[1] The compound enters a liquid-liquid phase separation (oil) rather than a solution.[1]

  • The Fix:

    • Heat: Gently heat to 50°C. The increased thermal energy often overcomes the hydrophobic barrier.

    • Cosolvent: Add 10-20% Ethanol or Isopropanol.[1] This bridges the polarity gap.

    • Acidity Check: Ensure the water is acidic (pH 2-3).[1] If the pH is neutral or basic (> pH 6), the salt may be hydrolyzing to the free base, which is an insoluble oil. Add 1-2 drops of 48% HBr or conc. HCl to force it back to the salt form [1].

Scenario B: "I need to run a reaction in dry THF/Ether, but the salt won't dissolve."

Diagnosis: HBr salts possess high lattice energy and are generally insoluble in ethers (low dielectric constant).

  • The Fix (Option 1 - Solvent Switch): Can you use Dichloromethane (DCM)? Lipophilic HBr salts often exhibit surprisingly good solubility in DCM due to the polarizability of the bromide ion and the organic bulk of the cation.[1]

  • The Fix (Option 2 - Free Basing): If the reaction must be in THF, you likely need the Free Base , not the salt.[1]

    • Protocol: Suspend the HBr salt in DCM. Add 1.1 equivalents of aqueous NaOH (1M). Shake vigorously. Separate the organic layer (DCM), dry over MgSO4, and evaporate. The resulting oil is the free amine, which is soluble in THF/Hexane [2].[1]

Scenario C: "Recrystallization failed. It won't precipitate."

Diagnosis: You likely used a solvent that is "too good" (like pure Methanol) or failed to use an anti-solvent.

  • The Fix: Use the Vapor Diffusion Method or Bi-phasic Solvent System .

    • Dissolve the salt in the minimum amount of hot Ethanol.

    • Add Diethyl Ether or MTBE dropwise until the solution turns slightly cloudy (turbidity point).

    • Add one drop of Ethanol to clear it.

    • Let it stand at Room Temp, then move to 4°C. The hydrophobic rings will drive crystallization as the temperature drops [3].

Detailed Protocol: Recrystallization of Lipophilic Amine Salts

This protocol is specifically tuned for N-Cyclopentylcyclohexanamine HBr to avoid "oiling out."[1]

Materials:

  • Crude N-Cyclopentylcyclohexanamine HBr[1]

  • Solvent A: Isopropanol (IPA) - High solubility, high boiling point.[1]

  • Solvent B: Heptane (or Hexane) - Anti-solvent.[1]

Step-by-Step:

  • Dissolution: Place 1.0 g of crude salt in a flask. Add 3-5 mL of IPA.

  • Heating: Heat to near boiling (approx. 80°C) with stirring. If not fully dissolved, add IPA in 0.5 mL increments. Do not add excess solvent.

  • Hot Filtration (Optional): If insoluble particulates remain, filter quickly through a pre-warmed glass frit.

  • The Critical Step (Anti-Solvent): While keeping the solution hot (but not boiling), slowly add warm Heptane dropwise.

    • Stop immediately when a faint, persistent cloudiness appears.

  • Re-clarification: Add 2-3 drops of hot IPA to make the solution clear again.

  • Controlled Cooling:

    • Wrap the flask in a towel (insulation) to allow very slow cooling to Room Temperature (RT). Rapid cooling causes oiling.

    • Once at RT, place in a fridge (4°C) for 12 hours.

  • Collection: Filter the white crystals and wash with cold Heptane.

Why this works: The IPA solvates the ionic head; the Heptane creates an environment hostile to the salt but friendly to the rings, forcing an ordered lattice formation rather than an amorphous oil [4].[1]

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Chapter 5: Solubility and Dissolution).[1]

  • Armarego, W. L. F. (2017). Purification of Laboratory Chemicals (8th ed.). Butterworth-Heinemann.[1] (General procedures for Amine purification).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 219797, N-Cyclopentylcyclohexanamine. (Physical properties and lipophilicity data).

  • Perrin, D. D., & Armarego, W. L. F. (1988).[1] Purification of Laboratory Chemicals. Pergamon Press.[1] (Techniques for recrystallization of hydrobromide salts).

Sources

Optimization

Technical Support Center: Optimizing Temperature for N-Cyclopentylcyclohexanamine Crystallization

Executive Summary N-Cyclopentylcyclohexanamine (CAS 40649-25-0) is a secondary amine often synthesized via reductive amination. As the free base is typically a liquid or low-melting solid at room temperature, purificatio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Cyclopentylcyclohexanamine (CAS 40649-25-0) is a secondary amine often synthesized via reductive amination. As the free base is typically a liquid or low-melting solid at room temperature, purification and isolation are most effectively achieved through salt formation (commonly the Hydrochloride salt).

This guide focuses on the crystallization of N-Cyclopentylcyclohexanamine Hydrochloride . The primary challenge with secondary amine salts is their tendency to undergo Liquid-Liquid Phase Separation (LLPS) , colloquially known as "oiling out," before true crystallization occurs. This guide provides temperature optimization strategies to bypass LLPS, maximize yield, and ensure a filterable crystalline habit.

Part 1: Diagnostic & Solubility Mapping

Q1: Why is my solution turning into a viscous oil instead of crystallizing?

Diagnosis: You are likely hitting the Liquid-Liquid Phase Separation (LLPS) boundary before the Metastable Limit. Technical Insight: Amine salts often exhibit a "miscibility gap" in common solvent systems (like toluene/methanol or ethyl acetate/ethanol). If the supersaturation is generated too rapidly (fast cooling) or at too high a concentration, the system lowers its free energy by separating into a solute-rich oil phase rather than an ordered crystal lattice.[1]

The Fix:

  • Map the LLPS Boundary: Determine the temperature where oiling occurs for your specific concentration.

  • Operate in the "Safe Window": You must seed the solution in the region between the Solubility Curve and the LLPS boundary.

Q2: How do I determine the optimal seeding temperature?

Protocol: Use the Polythermal Method to define the Metastable Zone Width (MSZW).[2]

Step-by-Step Methodology:

  • Preparation: Prepare a saturated solution of N-Cyclopentylcyclohexanamine HCl in your chosen solvent (e.g., Isopropanol or Ethanol/Ethyl Acetate) at a high temperature (e.g., 60°C).

  • Cooling: Cool at a constant rate (0.5°C/min).

  • Observation: Record two temperatures:

    • 
      : Temperature where visible oil droplets form (if applicable).
      
    • 
      : Temperature where visible crystals spontaneously nucleate.
      
  • Heating: Re-heat slowly to determine

    
     (Clear point).
    
  • Calculation:

    • MSZW =

      
      
      
    • Safe Seeding Temp =

      
      
      

Critical Note: If


, your system is thermodynamically prone to oiling out. You must seed at 

or add an antisolvent to shift the solubility landscape.

Part 2: Process Control & Cooling Profiles

Q3: What cooling profile provides the best impurity rejection?

Recommendation: Cubic Cooling Profile (Non-linear). Reasoning: Linear cooling generates supersaturation slowly at first but accelerates it as solubility drops exponentially. This often causes a "crash cooling" effect at lower temperatures, trapping impurities. A cubic profile maintains a constant supersaturation rate, promoting regular crystal growth over secondary nucleation.

Data Comparison:

ParameterLinear CoolingCubic Cooling
Initial Supersaturation LowControlled
Late-Stage Supersaturation Very High (Risk of Fines)Constant
Impurity Inclusion High (Trapped in rapid growth)Low (Rejection via lattice)
Filtration Time Slow (due to fines)Fast (Uniform size)
Q4: My crystals are too small (fines). How do I increase particle size?

Troubleshooting Protocol:

  • Implement a "Fining" Loop:

    • Cool to nucleation temperature.[2]

    • Once crystals appear, heat the slurry by 2-3°C for 30 minutes. This dissolves the smallest particles (high surface energy) while larger crystals survive (Ostwald Ripening).

    • Resume slow cooling.

  • Seed Loading: Increase seed mass to 0.5% - 1.0% w/w. This provides ample surface area for growth, preventing new nuclei from forming.

Part 3: Visualizing the Optimization Logic

The following diagram illustrates the critical relationship between Temperature, Solubility, and the "Oiling Out" zone.

CrystallizationLogic cluster_legend Key Decision Points Start Dissolve Salt (High Temp) Cool1 Cool to Seeding Temp Start->Cool1 Check Check State Cool1->Check Oil Oiling Out (LLPS) Check->Oil Temp < T_oil (Too Cold) Seed Add Seeds (0.5 wt%) Check->Seed Temp > T_oil (Safe Zone) Oil->Start Re-heat & Dilute Hold Isothermal Hold (Ostwald Ripening) Seed->Hold Cool2 Cubic Cooling ramp to 0°C Hold->Cool2 Isolate Filter & Wash Cool2->Isolate

Figure 1: Decision logic for avoiding Liquid-Liquid Phase Separation (Oiling Out) during amine salt crystallization.

Part 4: Experimental Protocols

Protocol A: Standard Cooling Crystallization for N-Cyclopentylcyclohexanamine HCl

Objective: Isolate high-purity salt from crude reaction mixture.

  • Dissolution:

    • Suspend crude N-Cyclopentylcyclohexanamine HCl in Isopropanol (IPA) (approx. 5-7 mL per gram).

    • Heat to 75°C until fully dissolved. If haze persists, filter hot.

  • Nucleation Setup:

    • Cool solution to 55°C (approx. 5°C below saturation point, determined empirically).

    • Agitation: 200-300 RPM (overhead stirrer).

  • Seeding:

    • Add 0.5 wt% pure seed crystals.

    • Hold at 55°C for 60 minutes. Crucial Step: Ensure seeds do not dissolve.

  • Crystallization Ramp:

    • Cool from 55°C to 20°C over 4 hours (Rate: ~0.15°C/min).

    • Cool from 20°C to 0°C over 1 hour .

  • Isolation:

    • Filter immediately at 0°C.

    • Wash with cold IPA (0°C).

    • Dry under vacuum at 40°C.

Protocol B: Antisolvent Method (Alternative for High Solubility)

If solubility in IPA is too high, use an Ethyl Acetate (Antisolvent) shift.

  • Dissolve in minimum volume Ethanol at 50°C.

  • Add Ethyl Acetate slowly until slight turbidity is observed.

  • Heat slightly to clear (dissolve turbidity).

  • Cool to room temperature slowly.

  • Note: Antisolvent addition is more prone to oiling out; ensure slow addition rates.

References

  • Mettler Toledo. Oiling Out in Crystallization: Causes and Remedies. Source: [Link]

  • National Center for Biotechnology Information (PubChem). N-Cyclopentylcyclohexanamine Compound Summary. Source: [Link]

  • Barrett, P. & Glennon, B. Characterizing the Metastable Zone Width and Solubility Curve Using Lasentec FBRM and PVM. Chemical Engineering Research and Design, 80(7), 799-805. Source: [Link]

  • MDPI. Kinetic Optimization of Batch Crystallization. Source: [Link][3][4][5][6][7][8][9][10]

Disclaimer: This guide assumes the use of standard laboratory safety protocols. N-Cyclopentylcyclohexanamine and its salts may be irritants. Always consult the SDS before handling.

Sources

Troubleshooting

Resolving discoloration issues in N-Cyclopentylcyclohexanamine hydrobromide

Topic: Troubleshooting Discoloration & Purity Issues Document ID: TS-NCC-HBr-001 Last Updated: 2026-02-16 Status: Active Executive Summary & Diagnostic Matrix Product Context: N-Cyclopentylcyclohexanamine hydrobromide (C...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Discoloration & Purity Issues

Document ID: TS-NCC-HBr-001 Last Updated: 2026-02-16 Status: Active

Executive Summary & Diagnostic Matrix

Product Context: N-Cyclopentylcyclohexanamine hydrobromide (CAS: 40649-25-0 (free base) / Salt analog) is a secondary amine salt typically used as a pharmaceutical intermediate or ligand. In its pure form, it should appear as a white to off-white crystalline solid .

The Problem: Discoloration in amine salts is rarely cosmetic; it is a chemical indicator of oxidation, metal contamination, or polymerization. This guide provides a root-cause analysis and remediation protocols for researchers observing deviations in appearance.

Quick Diagnostic Matrix
Observed AppearanceProbable CauseRisk LevelPrimary Remediation
Yellow / Light Brown Oxidative Degradation (N-Oxides/Imines) or Free Bromine ModerateRecrystallization (Protocol A)
Pink / Reddish Phenolic/Quinone Impurities or Photo-degradation HighAcid-Base Extraction (Protocol B)
Green / Blue Copper/Nickel Contamination (from synthesis equipment/catalysts)HighChelation/Resin Treatment
Grey / Black Specks Residual Pd/C or Pt Catalyst CriticalHot Filtration + Recrystallization
Orange / Amber Schiff Base Formation (Unreacted Cyclopentanone/Cyclohexanone)ModerateSolvent Wash / Acid-Base Reset

Root Cause Analysis (Logic Tree)

Use the following flowchart to determine the appropriate remediation strategy based on your specific observation.

TroubleshootingLogic Start START: Observe Discoloration ColorCheck What is the color? Start->ColorCheck YellowBrown Yellow / Brown ColorCheck->YellowBrown PinkRed Pink / Red ColorCheck->PinkRed GreyBlack Grey / Black ColorCheck->GreyBlack SolubilityTest Solubility Test (Dissolve in Methanol) YellowBrown->SolubilityTest CauseMetal Cause: Trace Metals or Phenols PinkRed->CauseMetal TurbidSoln Turbid / Particulates GreyBlack->TurbidSoln ClearSoln Solution is Clear SolubilityTest->ClearSoln Dissolves SolubilityTest->TurbidSoln Residue CauseOxidation Cause: Amine Oxidation or Free Bromine ClearSoln->CauseOxidation CauseCatalyst Cause: Residual Catalyst TurbidSoln->CauseCatalyst ActionRecryst Action: Protocol A (Recrystallization) CauseOxidation->ActionRecryst ActionBase Action: Protocol B (Free-Base Reset) CauseMetal->ActionBase ActionFilter Action: Hot Filtration over Celite CauseCatalyst->ActionFilter

Figure 1: Decision matrix for identifying the root cause of discoloration based on visual inspection and solubility testing.

Remediation Protocols

Protocol A: Solvent Recrystallization (Mild)

Best for: Slight yellowing, surface oxidation, or removing soluble organic impurities.

Theory: Recrystallization exploits the differential solubility of the amine salt versus its impurities at varying temperatures. The hydrobromide salt is polar; organic impurities (like unreacted ketone or imines) often remain in the non-polar mother liquor.

Reagents:

  • Solvent: Isopropyl Alcohol (IPA) or Ethanol (EtOH).

  • Anti-solvent: Diethyl Ether (

    
    ) or Ethyl Acetate (EtOAc).
    

Step-by-Step:

  • Dissolution: Place the crude N-Cyclopentylcyclohexanamine HBr in a flask. Add the minimum amount of hot IPA (60-70°C) required to fully dissolve the solid.

    • Checkpoint: If black specks remain, filter hot through a Celite pad immediately.

  • Cooling: Allow the solution to cool slowly to room temperature.

  • Precipitation: If crystals do not form, add the Anti-solvent (Ether or EtOAc) dropwise until the solution turns slightly cloudy.

  • Crystallization: Refrigerate at 4°C for 4-12 hours.

  • Collection: Filter the white crystals under vacuum. Wash the cake with cold Ether.

  • Drying: Dry in a vacuum oven at 40°C. Note: High heat can trigger oxidation; ensure vacuum is applied.

Protocol B: Acid-Base "Springing" (The Reset)

Best for: Deep discoloration, pink/red hues, or unknown contaminants.

Theory: This method chemically "resets" the salt. By converting the HBr salt to the free amine (oil), you can extract it into an organic solvent, wash away water-soluble impurities and metal salts, and then re-precipitate the clean salt.

Workflow Diagram:

AcidBaseExtraction Input Impure Salt (HBr) Basify Add NaOH (aq) pH > 12 Input->Basify Extract Extract with DCM or Ether Basify->Extract Wash Wash Organics (Brine/Water) Extract->Wash Dry Dry (Na2SO4) & Filter Wash->Dry Acidify Add HBr in AcOH or Ether Dry->Acidify Output Pure White Salt Acidify->Output

Figure 2: The "Springing" workflow for deep purification of amine salts.

Step-by-Step:

  • Liberation: Dissolve the impure salt in water. Add 2M NaOH until pH > 12. The solution will become cloudy as the free amine (oil) separates.

  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) or Diethyl Ether (

    
    ).
    
    • Note: The color often stays in the aqueous layer (metals) or the interface.

  • Washing: Wash the combined organic layers with Brine (saturated NaCl).

  • Drying: Dry the organic layer over anhydrous

    
     and filter.
    
  • Re-salting:

    • Cool the organic solution to 0°C.

    • Slowly add HBr in Acetic Acid or HBr in Ether (anhydrous).

    • The white precipitate (N-Cyclopentylcyclohexanamine HBr) will form immediately.

  • Isolation: Filter and wash with ether.

Frequently Asked Questions (FAQs)

Q1: Why does my sample turn pink upon exposure to air? A: Pink coloration in secondary amines is often due to trace phenolic impurities or the formation of "amino-quinones" via oxidative coupling. This is common if the starting materials (cyclohexanone/cyclopentylamine) were not distilled prior to synthesis. Protocol B is required to remove these chromophores.

Q2: Can I use activated charcoal (Carbon) to remove the color? A: Yes. If Protocol A fails, dissolve the salt in hot methanol, add 5% w/w Activated Carbon, stir for 30 minutes, and filter through Celite. However, carbon can adsorb some product, slightly reducing yield.

Q3: How should I store the purified salt to prevent recurrence? A: Hydrobromide salts can be hygroscopic and light-sensitive.

  • Container: Amber glass vial (UV protection).

  • Atmosphere: Flush with Argon or Nitrogen before sealing.

  • Desiccant: Store in a desiccator to prevent moisture absorption, which accelerates oxidation.

Q4: Is the yellow color dangerous? A: In most biological assays, trace oxidation products (yellowing) are non-toxic but can interfere with colorimetric assays (e.g., MTT assays) or alter potency. For rigorous SAR (Structure-Activity Relationship) studies, re-purification is mandatory.

References & Authoritative Sources

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for purification of amines and salts).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Foundational text on recrystallization and acid-base extraction).

  • PubChem Database. (n.d.). N-Cyclopentylcyclohexanamine Compound Summary. National Center for Biotechnology Information.

    • [1]

  • Org. Process Res. Dev. (General Reference on Amine Stability). Secondary amines are prone to air oxidation forming N-oxides and enamines.

Sources

Optimization

Overcoming steric hindrance in N-Cyclopentylcyclohexanamine reactions

Ticket #8842: Steric Impedance in N-Cyclopentylcyclohexanamine Reactions Status: Open Agent: Senior Application Scientist, Process Chemistry Division User Issue Summary Subject: Low conversion/yield when reacting N-Cyclo...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #8842: Steric Impedance in N-Cyclopentylcyclohexanamine Reactions Status: Open Agent: Senior Application Scientist, Process Chemistry Division

User Issue Summary

Subject: Low conversion/yield when reacting N-Cyclopentylcyclohexanamine (CAS: 40649-25-0). Context: User is attempting to functionalize the secondary nitrogen. Standard protocols (SN2 alkylation, standard EDC coupling) are failing or yielding elimination byproducts. Molecule Analysis: The substrate features a nitrogen atom flanked by two secondary carbons (one 5-membered ring, one 6-membered ring).

  • Cone Angle: High. The flexible cyclohexyl ring and the cyclopentyl ring create significant steric shielding around the lone pair.

  • Basicity vs. Nucleophilicity: The steric bulk suppresses nucleophilicity (

    
    ) significantly more than it suppresses basicity (
    
    
    
    ). This makes the molecule prone to acting as a base (E2 elimination) rather than a nucleophile in substitution reactions.

Module 1: C-N Cross-Coupling (Buchwald-Hartwig)

The Problem: Standard Pd-catalysis fails because the bulky amine cannot coordinate to the Palladium center, or the reductive elimination step is too slow, leading to


-hydride elimination and dehalogenation of the aryl partner.

The Solution: You must use "Fourth Generation" Buchwald precatalysts with dialkylbiaryl phosphine ligands designed specifically for bulky secondary amines.

Protocol: Bulky Amine Arylation
ParameterRecommendationScientific Rationale
Ligand RuPhos or BrettPhos These ligands are extremely bulky. Counter-intuitively, this bulk promotes reductive elimination (the rate-limiting step for hindered amines) by compressing the L-Pd-Ar angle.
Pd Source RuPhos Pd G4 Precatalysts ensure a 1:1 L:Pd ratio and rapid activation, preventing formation of inactive Pd-dimers.
Base NaOtBu (Sodium tert-butoxide)Strong, bulky base required to deprotonate the amine-Pd complex. Weak bases (Carbonates) often fail here.
Solvent Toluene or 1,4-DioxaneNon-polar solvents often stabilize the active catalytic species better than DMF/DMSO in these couplings.
Troubleshooting Workflow (Decision Tree)

BuchwaldLogic start Start: Arylation of N-Cyclopentylcyclohexanamine ligand Select Ligand: RuPhos or BrettPhos start->ligand base Base Selection: NaOtBu ligand->base check Check Conversion (HPLC) base->check success High Yield: Isolate Product check->success >80% fail_conv Low Conversion (<10%) check->fail_conv No Rxn fail_dehal Dehalogenation of Ar-X check->fail_dehal Side Products sol_temp Increase Temp to 100°C Switch to tAmyl alcohol fail_conv->sol_temp sol_cat Switch to BrettPhos (Better for primary amines/very hindered) fail_dehal->sol_cat

Figure 1: Optimization logic for Pd-catalyzed arylation of hindered secondary amines.

Module 2: Amide Bond Formation (Acylation)

The Problem: Standard coupling reagents (EDC, DCC) form an O-acylisourea intermediate that is not electrophilic enough to overcome the steric barrier of your amine. The amine reacts too slowly, allowing the active ester to hydrolyze or rearrange.

The Solution: Use high-energy intermediates. If HATU fails, you must switch to Acid Chlorides or Acyl Fluorides.

Comparative Efficiency Table
MethodReactivity RatingSuitability for N-CyclopentylcyclohexanamineNotes
EDC / HOBt Low❌ Not RecommendedKinetics are too slow; will result in recovered starting material.
HATU / DIPEA High⚠️ ConditionalWorks for simple acids. May fail if the carboxylic acid is also hindered (e.g., tertiary alpha-carbon).
Ghosez’s Reagent Very HighRecommended Generates Acid Chloride in situ under neutral conditions. Best for acid-sensitive substrates.
TFFH (Acyl Fluoride) ExtremeLast Resort Acyl fluorides are smaller than chlorides and less prone to side reactions, penetrating the steric shield effectively.
Protocol: Ghosez's Reagent Method

Use this when HATU fails.

  • Activation: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM. Add Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) (1.2 equiv). Stir at RT for 1-2 hours.

    • Mechanism:[1][2][3][4] This converts the acid to the Acid Chloride without generating acidic HCl byproducts (unlike SOCl2).

  • Coupling: Add N-Cyclopentylcyclohexanamine (1.2 equiv) and DIPEA (2.0 equiv).

  • Reaction: Stir at reflux (40°C) for 12 hours.

  • Workup: Quench with water. The urea byproduct is water-soluble and washes away.

Module 3: Alkylation (The "Red Zone")

The Problem: Users often attempt SN2 reactions with alkyl halides (e.g., Methyl Iodide, Benzyl Bromide). Outcome: The reaction yields the alkene (elimination product) because the amine acts as a base. The "cone of steric hindrance" prevents the nitrogen lone pair from accessing the electrophilic carbon of the alkyl halide.

The Solution: Do NOT use Alkyl Halides. Use Reductive Amination to install alkyl groups.

Why Reductive Amination Works

Instead of forcing a crowded nucleophile to attack a crowded electrophile (SN2), you form an iminium ion. The reduction of the iminium ion (C=N) is intramolecular or pseudo-intramolecular and sterically less demanding.

Protocol: Installing a Propyl Group (Example)
  • Reagents: Mix N-Cyclopentylcyclohexanamine (1.0 equiv) + Propionaldehyde (1.5 equiv).

  • Solvent: DCE (1,2-Dichloroethane) or DCM.

  • Acid Catalyst: Add Acetic Acid (1.0 equiv). Stir 30 mins to form the iminium species (equilibrium).

  • Reductant: Add NaBH(OAc)3 (Sodium triacetoxyborohydride) (2.0 equiv).

    • Note: Do not use NaCNBH3 (toxic/slow) or NaBH4 (too strong, reduces aldehyde).

  • Time: Stir 16h at RT.

Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation to force the amide coupling? A: Yes, but be careful. With HATU, microwave heating (60-80°C) can accelerate the reaction, but it also accelerates the epimerization of chiral centers on your carboxylic acid. If your acid is achiral, blast it.

Q: My Buchwald reaction turns black and precipitates immediately. A: This is "Pd black" formation. It means your ligand is not holding onto the Palladium. This happens if you use old catalyst or insufficient ligand. Switch to a pre-formed catalyst like RuPhos Pd G4 to guarantee stability.

Q: How do I purify the tertiary amine product? A: These amines are often oily and streak on silica.

  • Tip: Pre-treat your silica gel column with 1% Triethylamine in Hexanes.

  • Tip: Use a solvent system of DCM:MeOH:NH4OH (90:9:1) for polar amines.

References

  • Buchwald-Hartwig Amination (General Review)

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
  • Steric Control in Amide Coupling (Acyl Fluorides/Ghosez)

    • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking Amide Bond Synthesis.
  • Reductive Amination Selectivity

    • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5][6] Journal of Organic Chemistry, 61(11), 3849–3862.

  • Properties of N-Cyclopentylcyclohexanamine

    • PubChem Compound Summary for CID 219797.

Sources

Troubleshooting

Technical Support Center: Drying Protocols for Hygroscopic N-Cyclopentylcyclohexanamine Salts

Welcome to the technical support center for handling and drying hygroscopic salts of N-Cyclopentylcyclohexanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling and drying hygroscopic salts of N-Cyclopentylcyclohexanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for common challenges encountered during the drying of these sensitive materials. Due to the limited publicly available data on the specific salt forms of N-Cyclopentylcyclohexanamine, this document provides guidance based on established principles for hygroscopic pharmaceutical amine salts.

Part 1: Frequently Asked Questions (FAQs) about Hygroscopicity

Q1: What does it mean if my N-Cyclopentylcyclohexanamine salt is hygroscopic?

A1: Hygroscopicity is the tendency of a solid substance to absorb or adsorb moisture from the surrounding atmosphere.[1][2] If your N-Cyclopentylcyclohexanamine salt is hygroscopic, it will readily take up water vapor, which can lead to a range of physical and chemical changes.[2][3] These can include:

  • Physical Changes: Deliquescence (dissolving in the absorbed water to form a solution), caking, clumping, changes in particle size, and altered flow properties.[1] This can significantly impact downstream processes like milling, blending, and tablet compression.[1]

  • Chemical Degradation: The presence of water can accelerate hydrolysis or other degradation pathways, reducing the purity and stability of your active pharmaceutical ingredient (API).[3][4]

  • Impact on Formulation: Uncontrolled water content can affect the performance and shelf-life of the final drug product.[4][5]

Q2: How can I determine the degree of hygroscopicity of my compound?

A2: A systematic way to classify hygroscopicity is by exposing a sample to a controlled high-humidity environment and measuring the weight gain. The European Pharmacopoeia (Ph. Eur.) provides a common method for categorization.[6] A sample is stored at 25°C and 80% relative humidity (RH) for 24 hours.[6] The percentage increase in weight determines its classification.

Hygroscopicity ClassificationWeight Gain (% w/w) at 25°C/80% RH
Non-hygroscopic< 0.2%
Slightly hygroscopic≥ 0.2% and < 2%
Hygroscopic≥ 2% and < 15%
Very hygroscopic≥ 15%
Data summarized from the European Pharmacopoeia guidelines.[6]

For more detailed analysis, gravimetric sorption analysis (GSA) can be used to study moisture uptake across a wide range of humidity levels.[1][6]

Q3: Why is accurate water content determination so critical?

A3: Accurate water content measurement is essential for several reasons:

  • Regulatory Compliance: Water content is a critical quality attribute (CQA) and a registered specification for most APIs.[4]

  • Stoichiometry: It ensures that you are using the correct mass of the active compound in your experiments and formulations, as calculations are often based on an anhydrous or solvent-free basis.[4][7]

  • Stability: Knowing the water content helps in predicting and controlling the chemical and physical stability of the drug substance.[3][4]

The gold standard for selective and quantitative water determination in the pharmaceutical industry is the Karl Fischer titration (KFT) .[4][8][9] Unlike "Loss on Drying" which measures all volatile components, KFT is specific to water.[8]

Part 2: Troubleshooting Common Drying Techniques

This section provides troubleshooting guidance for the most common laboratory-scale drying methods suitable for hygroscopic N-Cyclopentylcyclohexanamine salts.

Method 1: Vacuum Oven Drying

Vacuum drying is a widely used technique for heat-sensitive and hygroscopic materials.[10][11][12] By reducing the chamber pressure, the boiling point of water is lowered, allowing for rapid evaporation at lower temperatures.[11][12][13]

Q4: My sample is not drying completely in the vacuum oven. What should I do?

A4: Incomplete drying is a common issue. Consider the following factors:

  • Temperature: Is the temperature high enough to provide sufficient energy for evaporation but low enough to prevent thermal degradation? For a new amine salt, a good starting point is 40-50°C. If the sample is stable at higher temperatures, you can gradually increase it.

  • Vacuum Level: A deep vacuum is not always better. The goal is to lower the pressure below the vapor pressure of water at your chosen temperature. Ensure your vacuum pump is appropriate for the task and can achieve the necessary vacuum level.[12][13]

  • Drying Time: Hygroscopic materials can bind water quite strongly. The drying process may simply require more time. Dry to a constant weight, meaning the weight of the sample does not change between two consecutive measurements taken after a defined drying interval (e.g., 1-2 hours).

  • Sample Layer Thickness: A thick layer of powder can trap moisture. Spread your sample in a thin, even layer on the drying tray to maximize the surface area exposed to heat and vacuum.[11]

  • Inert Gas Bleed: Introducing a slow, controlled bleed of a dry inert gas like nitrogen can help to sweep water vapor out of the oven, accelerating the drying process.[10][14]

Q5: My fine powder is being sucked into the vacuum pump. How can I prevent this?

A5: This is a significant problem with fine powders. The key is to apply the vacuum gently.[10]

  • Ramp the Vacuum: Instead of pulling a full vacuum immediately, gradually decrease the pressure over a period of 10-20 minutes.[10] This avoids a sudden rush of gas that can carry your powder with it.[10]

  • Use a Cold Trap: Install a cold trap (condenser) between the oven and the vacuum pump.[13] This will not only protect your pump from solvent vapors but can also help trap some of the finer particles that get aspirated.

Method 2: Desiccator Drying

A desiccator is an airtight enclosure containing a desiccant and is used for drying or storing moisture-sensitive samples under atmospheric or reduced pressure.[1][15]

Q6: Drying in a standard desiccator is too slow. How can I speed it up?

A6: Standard desiccators rely on the passive absorption of moisture by a desiccant, which can be slow.

  • Use a Vacuum Desiccator: A vacuum desiccator allows you to reduce the pressure, which significantly accelerates the drying process, similar to a vacuum oven but without applied heat.[15]

  • Choose the Right Desiccant: Ensure your desiccant is fresh and has a high capacity for water. Indicating silica gel, which changes color when saturated, is a good choice for easy monitoring.[15] Other powerful desiccants include phosphorus pentoxide or calcium sulfate.

  • Regenerate Your Desiccant: If you are using a reusable desiccant like silica gel, make sure it has been properly regenerated by heating according to the manufacturer's instructions to restore its absorptive capacity.

Q7: I've dried my sample in a desiccator, but the water content is still high when I measure it with KFT. Why?

A7: This suggests that the environment inside the desiccator is not as dry as you think or that the sample has been re-exposed to moisture.

  • Check the Seal: Ensure the desiccator lid and vacuum stopcock are properly greased and provide an airtight seal. Even a small leak can allow ambient moisture to enter.

  • Minimize Opening: Every time you open the desiccator, you introduce moist air.[15] Work quickly when placing or retrieving samples.

  • Handling Post-Drying: Hygroscopic materials will start reabsorbing moisture the moment they are exposed to the atmosphere.[13] Weigh your sample immediately after removing it from the desiccator, or better yet, handle and weigh it in a controlled low-humidity environment like a glove box.

Method 3: Lyophilization (Freeze-Drying)

Lyophilization is an excellent, albeit complex, method for drying highly heat-sensitive and hygroscopic compounds.[16][17] The process involves freezing the material and then reducing the pressure to allow the frozen water to sublimate directly from a solid to a gas.[17][18]

Q8: My lyophilized product collapsed into a sticky mass instead of forming a dry cake. What went wrong?

A8: This is known as "collapse" and it occurs when the product temperature during primary drying exceeds its critical collapse temperature (Tc).[19]

  • Improper Freezing: The initial freezing step is crucial. If not frozen completely or if a eutectic mixture melts, it can lead to collapse. Ensure the freezing temperature is well below the material's eutectic point.

  • Shelf Temperature Too High: During primary drying, the shelf temperature provides the energy for sublimation.[18] If this temperature is too high, it can raise the product temperature above Tc. You must determine the Tc of your formulation (often via freeze-dry microscopy) and set the shelf temperature accordingly.

  • Vacuum Level Not Low Enough: The chamber pressure must be below the vapor pressure of the ice at the product's temperature to ensure sublimation occurs.

Q9: The enzyme/protein in my formulation lost activity after lyophilization. How can I prevent this?

A9: While N-Cyclopentylcyclohexanamine itself is not a protein, it may be part of a formulation containing biological molecules. Loss of activity is a common challenge.

  • Use Cryo/Lyoprotectants: The stresses of freezing and drying can denature proteins.[20][21] Excipients like sugars (e.g., sucrose, trehalose) or amino acids (e.g., glycine, arginine) are often added to the formulation to protect the biological components during the lyophilization process.[20][21]

  • Optimize the Formulation Buffer: High concentrations of certain salts (e.g., phosphates) can be detrimental during freezing.[17] Buffer composition may need to be optimized for lyophilization.[17]

Part 3: Process Workflows and Protocols

Decision-Making Workflow for Selecting a Drying Method

The choice of drying method depends on the thermal stability, quantity, and desired final state of your N-Cyclopentylcyclohexanamine salt.

DryingDecision start Start: Hygroscopic Salt Received is_heat_sensitive Is the salt heat-sensitive? start->is_heat_sensitive is_large_quantity Large quantity (>10g)? is_heat_sensitive->is_large_quantity No need_porous_cake Need porous, easily soluble cake? is_heat_sensitive->need_porous_cake Yes vacuum_oven Vacuum Oven Drying is_large_quantity->vacuum_oven Yes desiccator Vacuum Desiccator is_large_quantity->desiccator No need_porous_cake->desiccator No lyophilization Lyophilization need_porous_cake->lyophilization Yes end_process Dried Product Ready for Analysis vacuum_oven->end_process desiccator->end_process lyophilization->end_process

Caption: Decision tree for selecting an appropriate drying method.

General Troubleshooting Workflow

When encountering a drying issue, a systematic approach is key to identifying the root cause.

TroubleshootingWorkflow cluster_actions Corrective Actions start Problem: Incomplete Drying check_params Verify Primary Parameters (Temp, Vacuum, Time) start->check_params is_resolved Problem Resolved? check_params->is_resolved check_setup Inspect Physical Setup (Seals, Sample Thickness, Gas Flow) is_resolved_2 Problem Resolved? check_setup->is_resolved_2 check_material Analyze Material Properties (Hygroscopicity, Thermal Stability) is_resolved_3 Problem Resolved? check_material->is_resolved_3 is_resolved->check_setup No end_success Success: Product is Dry is_resolved->end_success Yes adjust_params Adjust Parameters (e.g., Increase Temp/Time) adjust_params->check_params modify_setup Modify Setup (e.g., Thinner Layer, Check for Leaks) modify_setup->check_setup change_method Consider Alternative Drying Method change_method->start is_resolved_2->check_material No is_resolved_2->end_success Yes is_resolved_3->adjust_params No is_resolved_3->end_success Yes

Caption: Systematic workflow for troubleshooting drying issues.

Protocol: Water Content Determination by Karl Fischer Titration

This protocol outlines the essential steps for accurately measuring the water content of your dried N-Cyclopentylcyclohexanamine salt.

Principle: Karl Fischer titration is based on a stoichiometric reaction between water and an iodine-sulfur dioxide reagent.[4][9] The endpoint, where all water has been consumed, can be detected volumetrically or coulometrically.[8][22]

  • Volumetric KFT: Best for samples with higher water content (>1%).[8][22]

  • Coulometric KFT: Ideal for samples with very low moisture levels (<1%).[8][22]

Step-by-Step Methodology:

  • Instrument Preparation:

    • Turn on the Karl Fischer titrator and allow it to stabilize.

    • Ensure the titration vessel is clean and dry.

    • Add the appropriate KFT reagent (e.g., methanol-based or methanol-free for compounds that react with methanol) to the vessel.[4]

  • Reagent Conditioning (Pre-Titration):

    • Start the instrument's conditioning or pre-titration function. The instrument will titrate any ambient moisture present in the solvent until a stable, dry endpoint is reached.[9]

  • Titer Determination (for Volumetric KFT):

    • Accurately weigh a certified water standard (e.g., sodium tartrate dihydrate).[9]

    • Introduce the standard into the vessel and start the titration.

    • The instrument will measure the volume of titrant consumed. Perform this in triplicate to determine a precise water equivalence factor (titer) for the reagent.[9]

  • Sample Analysis:

    • In a low-humidity environment (ideally a glove box), accurately weigh a suitable amount of your dried N-Cyclopentylcyclohexanamine salt. The target amount should contain an optimal quantity of water as recommended by the instrument manufacturer.[22]

    • Quickly transfer the sample into the conditioned titration vessel.

    • Start the titration. The instrument will automatically titrate to the endpoint and calculate the water content, typically reported as a percentage (%) or parts per million (ppm).

  • Data Interpretation:

    • The result should be below the acceptable limit defined in your product specifications.

    • If results are inconsistent, potential issues could include sample insolubility in the reagent or side reactions with the KFT reagents.[4]

References

  • The Role of Karl Fischer Titration in Pharmaceutical Analysis - Analab Scientific Instruments. (2024, August 20).
  • A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations | American Pharmaceutical Review. (2010, January 1). Available from: [Link]

  • Dehumidifier for pharmaceutical industry & laboratory : Desiccant dehumidification - Dessica. Available from: [Link]

  • Desiccator, Vacuum - MEDILAB. Available from: [Link]

  • Product Drying With Desiccants - Industrial ventilation systems. (2019, February 12). Available from: [Link]

  • Water Content Determination by Karl Fischer - Pharmaguideline. (2011, September 19). Available from: [Link]

  • Drying Process in Pharmaceutical Technology | PDF | Clothes Dryer | Tablet (Pharmacy) - Scribd. Available from: [Link]

  • Water Determination by Karl Fischer - Eurofins Australia. (2024, February 28). Available from: [Link]

  • impurities: guideline for residual solvents q3c(r9) - ICH. (2024, January 24). Available from: [Link]

  • Bulk Desiccants in Pharmaceuticals: Ensuring Dryness for Drug Stability - Colorcon. (2024, July 12). Available from: [Link]

  • Troubleshooting Tips for Fluid Bed Processor - Hello Pharma. Available from: [Link]

  • Karl Fischer water content titration - Scharlab. Available from: [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Available from: [Link]

  • Drying and Storing Hygroscopic Salts : r/chemistry - Reddit. (2017, June 6). Available from: [Link]

  • Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. Available from: [Link]

  • Secrets for Drying Fine Powders in a Vacuum oven - Digivac. (2022, January 10). Available from: [Link]

  • ADPI Analytical Method #003 Determination of Moisture #003a: Vacuum Oven Method #003b. Available from: [Link]

  • What Is a Laboratory Desiccator and What Is It Used For - POBEL. (2025, June 17). Available from: [Link]

  • Pharmaceutical Salts Optimization of Solubility or Even More? (2010, March 1). Available from: [Link]

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview - PharmaInfo. (2013, June 15). Available from: [Link]

  • Hygroscopicity and Hydrates in Pharmaceutical Solids: Solid Form and Drug Development | Request PDF - ResearchGate. Available from: [Link]

  • Vacuum drying - Wikipedia. Available from: [Link]

  • Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. (2016, August 20). Available from: [Link]

  • Fundamentals of Pharmaceutical Freeze Drying - GEA. Available from: [Link]

  • Development of lyophilization cycle and effect of excipients on the stability of catalase during ... - PMC. Available from: [Link]

  • Vacuum Drying | Principles and applications in food & cosmetics. Available from: [Link]

  • How To Ensure Your API Is Compatible With Its Formulation - Biopharma Group. Available from: [Link]

  • Protective agent in freeze-drying - AxisPharm. (2024, September 25). Available from: [Link]

  • Advanced Laboratory Equipment Manufacturer | SH Scientific Co., Ltd. Available from: [Link]

Sources

Optimization

Technical Support Center: N-Cyclopentylcyclohexanamine Hydrobromide Extraction

Ticket ID: NCC-HBr-EXT-001 Subject: Optimization of pH-Dependent Partitioning & Salt Isolation Assigned Specialist: Senior Application Scientist, Separation Chemistry Division Executive Summary: The Chemistry of the Amph...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: NCC-HBr-EXT-001 Subject: Optimization of pH-Dependent Partitioning & Salt Isolation Assigned Specialist: Senior Application Scientist, Separation Chemistry Division

Executive Summary: The Chemistry of the Amphiphile

N-Cyclopentylcyclohexanamine (CAS: 40649-25-0) presents a specific challenge in extraction chemistry: it is a lipophilic secondary amine .

  • The Challenge: The molecule possesses two large hydrophobic cycloalkyl rings (Cyclopentyl + Cyclohexyl), giving it significant organic solubility even in partially protonated states.

  • The Critical Parameter: The pKa of the conjugate acid is estimated at ~10.8 (based on analogous dicyclohexylamine data).

  • The Solution: Precise pH control is required to force the equilibrium completely toward the water-soluble hydrobromide salt (pH < 3) or the organic-soluble free base (pH > 13). "Close enough" pH values will lead to split-phase losses and emulsions.

The pH-Phase Partitioning Landscape

To successfully manipulate this molecule, you must visualize where it resides at any given pH.

The "Zone of Separation" (Data Table)
pH ZoneSpecies DominancePhase PreferenceAction
pH < 3.0

(Fully Protonated)
Aqueous (99%+)Wash: Remove neutral impurities (ketones, tars) with organic solvent.
pH 4.0 - 9.0 Mixed EquilibriumEmulsion Risk DANGER ZONE: Avoid extraction here. High risk of "rag layers."
pH > 13.0

(Free Base)
Organic (99%+)Extract: Pull pure amine into organic phase (DCM, MTBE, Toluene).
Visualizing the Workflow

The following diagram illustrates the "Double-Swing" purification logic, ensuring high purity of the final HBr salt.

G Figure 1: The 'Double-Swing' pH Extraction Protocol for Secondary Amines Start Crude Reaction Mixture (Amine + Impurities) Acidify STEP 1: Acidification Add HBr/HCl to pH < 2 Start->Acidify Phase1 Phase Separation 1 Acidify->Phase1 Mixture Wash Organic Wash (e.g., MTBE/EtOAc) Wash->Phase1 WasteOrg Organic Layer (Contains Neutrals/Ketones) DISCARD Phase1->WasteOrg Top Layer* AqSalt Aqueous Layer (Amine Salt + Water) Phase1->AqSalt Bottom Layer* Basify STEP 2: Basification Add NaOH to pH > 13 AqSalt->Basify Phase2 Phase Separation 2 Basify->Phase2 Free Base Released Extract Extraction Solvent (DCM or Toluene) Extract->Phase2 WasteAq Aqueous Layer (Salts/Waste) DISCARD Phase2->WasteAq Top Layer* OrgProd Organic Layer (Pure Free Base) Phase2->OrgProd Bottom Layer* SaltForm STEP 3: Salt Formation Add HBr (gas or in AcOH) OrgProd->SaltForm Final Final Product N-Cyclopentylcyclohexanamine HBr SaltForm->Final Precipitation/Evap

(Note: Layer positions [Top/Bottom] depend on the density of the organic solvent used. Chlorinated solvents like DCM will be on the bottom.)

Troubleshooting Guide & FAQs

ISSUE 1: Low Yield (Product Loss to Organic Wash)

User Report: "I acidified the mixture to pH 5 and washed with Ethyl Acetate to remove the ketone, but I lost 40% of my product."

Root Cause: At pH 5, you are too close to the pKa (~10.8). While the majority is protonated, the lipophilicity of the cyclohexyl/cyclopentyl rings allows the salt to partially solubilize in polar organic solvents like Ethyl Acetate (Ion-Pairing effect), or allows a fraction of free base to exist and extract.

Corrective Action:

  • Target pH < 2: You must drive the equilibrium logarithmically. Use concentrated HBr or HCl to drop the pH below 2.

  • Change Solvent: Switch the wash solvent to something less polar, like Toluene or Hexanes/Heptane . Ethyl Acetate is too polar and can drag the HBr salt into the organic phase.

ISSUE 2: The "Oiling Out" Phenomenon

User Report: "When I added aqueous HBr, the product didn't stay in the water; it formed a thick, sticky oil at the bottom."

Root Cause: N-Cyclopentylcyclohexanamine HBr is a "greasy salt." It has limited solubility in cold water due to the high carbon-to-charge ratio.

Corrective Action:

  • Increase Temperature: Warm the aqueous layer to 40-50°C during the acid wash. The salt solubility will increase significantly.

  • Increase Volume: You may need a more dilute aqueous phase.

  • Add Co-Solvent: Add 5-10% Methanol to the aqueous phase to help solubilize the greasy salt without compromising the phase separation significantly.

ISSUE 3: Persistent Emulsions (Rag Layers)

User Report: "I cannot get the layers to separate. There is a cloudy middle layer."

Root Cause: Secondary amines with cyclic groups act as surfactants (cationic surfactants at low pH). This stabilizes emulsions.

Corrective Action:

  • Brine Break: Saturate the aqueous layer with NaCl. The increased ionic strength ("Salting Out") forces the organic materials out of the water phase.

  • Filter: Pass the emulsion through a pad of Celite. Often, microscopic particulate matter stabilizes the emulsion.

  • Wait & Heat: Apply gentle heat (warm water bath) to reduce viscosity and speed up separation.

Standardized Protocol: The "Double-Swing" Purification

Use this protocol to isolate high-purity HBr salt from a crude reductive amination mixture.

Phase A: Acidic Wash (Removal of Neutrals)
  • Dilution: Dissolve crude reaction mixture in a non-polar solvent (e.g., Toluene or Heptane).

  • Acidification: Add 1M Aqueous HBr (or HCl if converting later) slowly with vigorous stirring. Monitor pH until it stabilizes at pH < 2.0 .

  • Separation: Transfer to a separatory funnel. Shake and vent. Allow layers to separate.[1]

    • Top (Organic): Contains unreacted ketones/impurities. Discard.

    • Bottom (Aqueous): Contains Product (Amine Salt).[2][3][4][5][6][7] Keep.

Phase B: Base Release (Isolation of Amine)
  • Basification: Cool the aqueous layer to 0-5°C (exothermic reaction). Slowly add 50% NaOH or Solid KOH until pH reaches > 13.0 .

    • Observation: The solution will turn cloudy/milky as the free base oil separates.

  • Extraction: Add DCM (Dichloromethane) or MTBE . Shake vigorously for 2 minutes.

  • Separation: Collect the organic layer (Product).

    • Note: Perform 2-3 extractions to ensure full recovery.

  • Drying: Dry the combined organic layers over Anhydrous Sodium Sulfate (

    
    ). Filter.
    
Phase C: Salt Formation (Crystallization)
  • Concentration: Evaporate the solvent to obtain the pure Free Base oil.

  • Solvation: Redissolve the oil in a minimal amount of dry Ethanol or Isopropanol.

  • Precipitation: Add 48% HBr (aq) or HBr in Acetic Acid dropwise with chilling.

  • Filtration: The N-Cyclopentylcyclohexanamine Hydrobromide salt should precipitate as a white solid. Filter and wash with cold ether.

References & Authority

  • PubChem Compound Summary. "N-Cyclopentylcyclohexanamine."[8] National Center for Biotechnology Information (2024). Link

    • Cited for: Chemical structure and lipophilicity data.

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical, 1989.

    • Cited for: Standard Acid-Base extraction protocols and pKa generalizations for secondary amines.

  • Clayden, J., Greeves, N., Warren, S. Organic Chemistry, 2nd Edition. Oxford University Press, 2012.

    • Cited for: Mechanism of reductive amination and amine basicity (pKa ~10-11).

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862, 1996. Link

    • Cited for: Synthesis context and workup considerations for secondary amines.

Sources

Troubleshooting

Preventing decomposition of N-Cyclopentylcyclohexanamine HBr in solution

A Guide to Preventing Decomposition in Solution Welcome to the Technical Support Center for N-Cyclopentylcyclohexanamine HBr. This guide is designed for researchers, scientists, and drug development professionals to addr...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Decomposition in Solution

Welcome to the Technical Support Center for N-Cyclopentylcyclohexanamine HBr. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability of this compound in solution. As a secondary amine hydrobromide salt, N-Cyclopentylcyclohexanamine HBr can be susceptible to various degradation pathways if not handled and stored correctly. This resource provides in-depth troubleshooting advice and preventative measures to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is N-Cyclopentylcyclohexanamine HBr and why is its stability in solution a concern?

N-Cyclopentylcyclohexanamine HBr is the hydrobromide salt of a secondary cyclic amine. The salt form is generally more stable than the free base. However, in solution, the compound can be susceptible to degradation, primarily through oxidation and, to a lesser extent, hydrolysis and photodegradation.[1][2][3] This degradation can lead to a loss of potency, the formation of impurities, and unreliable experimental results.

Q2: What are the visible signs of N-Cyclopentylcyclohexanamine HBr decomposition in my solution?

Visible signs of degradation can include a change in color (e.g., yellowing or browning), the formation of particulate matter, or a change in the solution's clarity. However, significant degradation can occur before any visible changes are apparent. Therefore, it is crucial to rely on analytical methods for confirming stability.

Q3: How quickly can I expect my N-Cyclopentylcyclohexanamine HBr solution to degrade?

The rate of degradation is highly dependent on several factors, including the solvent, pH, temperature, exposure to light, and the presence of oxygen.[4][5] Solutions prepared in protic solvents and exposed to air and light at room temperature will degrade more rapidly than those prepared in aprotic solvents, stored at low temperatures, and protected from light and oxygen.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: I am seeing a loss of potency or inconsistent results with my N-Cyclopentylcyclohexanamine HBr stock solution over time.

  • Potential Cause: This is a classic sign of chemical degradation. The most likely culprit is oxidation of the secondary amine.[2][3] The presence of dissolved oxygen in the solvent can lead to the formation of N-oxides, hydroxylamines, or other degradation products.[6]

  • Solution:

    • Prepare Fresh Solutions: The most reliable approach is to prepare solutions fresh before each experiment.

    • Inert Atmosphere: When preparing and storing solutions, use solvents that have been de-gassed by sparging with an inert gas like argon or nitrogen. Store the solution under an inert atmosphere.

    • Control Temperature: Store stock solutions at low temperatures (2-8°C or -20°C for long-term storage).

    • Protect from Light: Store solutions in amber vials or wrapped in aluminum foil to prevent photodegradation.[5]

Issue 2: My N-Cyclopentylcyclohexanamine HBr solution has developed a yellow or brown tint.

  • Potential Cause: Color formation is often an indicator of oxidative degradation.[2] Certain degradation products of amines can be colored.

  • Solution:

    • Discard the Solution: Do not use a discolored solution, as the presence of impurities can compromise your results.

    • Review Storage Conditions: Ensure your storage protocol aligns with the best practices outlined in this guide (see "Best Practices for Solution Stability" below).

    • Consider Antioxidants: For long-term storage, the addition of an antioxidant may be necessary. Consult relevant literature for compatible antioxidants for secondary amines.

Issue 3: I am observing unexpected peaks in my HPLC or LC-MS analysis.

  • Potential Cause: The appearance of new peaks is a strong indication of degradation. These peaks represent the various degradation products. Forced degradation studies on similar compounds have shown that secondary amines can degrade into a number of smaller, more polar compounds.[4][6]

  • Solution:

    • Characterize Degradants: If possible, use mass spectrometry (MS) to identify the molecular weights of the new peaks to hypothesize their structures. This can help in understanding the degradation pathway.

    • Optimize Analytical Method: Ensure your analytical method is stability-indicating, meaning it can resolve the parent compound from all potential degradation products.

    • Implement Preventative Measures: Follow the recommendations in this guide to prevent further degradation of your samples and standards.

Best Practices for Solution Stability

Proactive measures are the most effective way to prevent the decomposition of N-Cyclopentylcyclohexanamine HBr in solution.

Solvent Selection and Preparation
  • Recommended Solvents: For short-term use, high-purity water, ethanol, or methanol can be used. For longer-term storage, aprotic solvents such as anhydrous DMSO or DMF are preferable as they are less likely to participate in hydrolysis.

  • Solvent Purity: Always use high-purity, HPLC-grade, or anhydrous solvents. Impurities in solvents can catalyze degradation.

  • De-gassing: Before use, de-gas solvents by sparging with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.

pH Control
  • Optimal pH Range: Maintaining a slightly acidic pH (around 4-6) can help to keep the amine in its more stable protonated (salt) form.[1]

  • Buffering: If your experimental conditions allow, consider using a buffer system to maintain a stable pH. Be cautious to choose a buffer that does not react with your compound.

Storage Conditions

The following table summarizes the recommended storage conditions for N-Cyclopentylcyclohexanamine HBr solutions.

ConditionRecommendationRationale
Temperature Short-term (≤ 1 week): 2-8°CLong-term (> 1 week): -20°C or lowerReduces the rate of chemical reactions, including degradation.
Light Exposure Store in amber glass vials or wrap clear vials in aluminum foil.Prevents photodegradation.[5]
Atmosphere Overlay the solution with an inert gas (argon or nitrogen) before sealing.Minimizes exposure to oxygen, a key driver of oxidative degradation.[2][3]
Container Use high-quality, inert glass vials with PTFE-lined caps.Prevents leaching of contaminants from the container and ensures a tight seal.
Use of Stabilizers

For applications requiring long-term stability, the addition of an antioxidant can be beneficial.

  • Classes of Antioxidants:

    • Phenolic Antioxidants (e.g., BHT - Butylated Hydroxytoluene): These act as radical scavengers.

    • Hindered Amine Light Stabilizers (HALS): While primarily for polymers, they can also be effective in solution.[7]

  • Considerations: The choice and concentration of an antioxidant must be carefully validated for your specific application to ensure it does not interfere with your experiments. Start with low concentrations (e.g., 0.01-0.1%).

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

  • Use a high-purity solvent (e.g., anhydrous DMSO).

  • De-gas the solvent by sparging with argon for 20 minutes.

  • Accurately weigh the N-Cyclopentylcyclohexanamine HBr in a clean, dry amber glass vial.

  • Add the de-gassed solvent to the desired concentration.

  • If using an antioxidant, add it to the solvent before dissolving the compound.

  • Cap the vial tightly with a PTFE-lined cap.

  • Flush the headspace of the vial with argon before final sealing.

  • Store at -20°C.

Protocol 2: Monitoring Solution Stability by HPLC

  • Develop a stability-indicating HPLC method capable of separating the parent compound from potential degradation products.

  • Prepare a fresh solution of N-Cyclopentylcyclohexanamine HBr and acquire an initial chromatogram (Time = 0).

  • Store the solution under the desired conditions.

  • At specified time points (e.g., 1, 3, 7, 14 days), inject an aliquot of the solution onto the HPLC system.

  • Compare the peak area of the parent compound and look for the appearance of new peaks.

  • A decrease in the main peak area and the emergence of new peaks indicate degradation.

Visualizing Degradation and Troubleshooting

Potential Degradation Pathways

The following diagram illustrates the likely initial steps in the degradation of N-Cyclopentylcyclohexanamine HBr.

cluster_0 N-Cyclopentylcyclohexanamine HBr cluster_1 Degradation Pathways cluster_2 Potential Degradation Products Parent N-Cyclopentylcyclohexanamine HBr in Solution Oxidation Oxidation (O2, light, metal ions) Parent->Oxidation Primary Pathway Hydrolysis Hydrolysis (if water is present) Parent->Hydrolysis Secondary Pathway N_Oxide N-Oxide Oxidation->N_Oxide Hydroxylamine Hydroxylamine Oxidation->Hydroxylamine Free_Base Free Base + HBr Hydrolysis->Free_Base Further_Degradation Further Degradation (e.g., ring opening) N_Oxide->Further_Degradation Hydroxylamine->Further_Degradation

Caption: Potential degradation pathways for N-Cyclopentylcyclohexanamine HBr in solution.

Troubleshooting Workflow

This flowchart provides a systematic approach to addressing stability issues.

Start Inconsistent Results or Visible Degradation Check_Storage Review Storage Conditions (Temp, Light, Atmosphere) Start->Check_Storage Check_Solvent Evaluate Solvent (Purity, Age, Preparation) Start->Check_Solvent Check_pH Measure pH of Solution Start->Check_pH Implement_Changes Implement Corrective Actions: - Use fresh, de-gassed solvent - Store at -20°C in the dark - Use inert atmosphere - Adjust pH if necessary Check_Storage->Implement_Changes Check_Solvent->Implement_Changes Check_pH->Implement_Changes Monitor_Stability Monitor Stability with Analytical Method (e.g., HPLC) Implement_Changes->Monitor_Stability Consider_Antioxidant If degradation persists, consider adding an antioxidant Monitor_Stability->Consider_Antioxidant Degradation still occurs Success Stable Solution Achieved Monitor_Stability->Success No degradation observed Consider_Antioxidant->Monitor_Stability Failure Consult Further with Technical Support Consider_Antioxidant->Failure

Caption: A workflow for troubleshooting the decomposition of N-Cyclopentylcyclohexanamine HBr solutions.

References

  • Experimental and theoretical investigations into the stability of cyclic aminals. (2016). PMC. [Link]

  • Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. (2018). PubMed. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]

  • Review on Forced Degradation Studies: Principles, Methodology, and Analytical Perspectives. Scitechnol. [Link]

  • Forced Degradation & Stability Testing: Strategies and Analytical perspectives. (2015). SlideShare. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Drug Discovery Today. [Link]

  • Exploring the formation of medium-sized cyclic amines within self-assembled yoctoliter inner-spaces. (2025). PMC. [Link]

  • What are stabilizers for amides, imides and amines for their long time storage?. (2015). ResearchGate. [Link]

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. (2022). ACS Publications. [Link]

  • Stability of Structurally Varied Aqueous Amines for CO2 Capture. (2021). ACS Publications. [Link]

  • n-Cyclopentylcyclohexanamine. PubChem. [Link]

  • N-cyclopentylcyclohexanamine. LookChem. [Link]

  • N-Methylcyclohexylamine. PubChem. [Link]

  • Study of degradation mechanisms of cyclobenzaprine by LC-MS/MS. (2015). RSC Publishing. [Link]

  • Kinetic and analytic investigations on the formation of N-nitroso-N-methyl-N-cyclohexylamine from bromhexine and nitrite. (1983). PubMed. [Link]

  • [The stability of bromhexine and the structure of its degradation products]. (1988). PRIME PubMed. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometric Characterization of N-Cyclopentylcyclohexanamine HBr

For Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Imperative for N-Cyclopentylcyclohexanamine HBr N-Cyclopentylcyclohexanamine is a secondary amine with a molecular formula of C...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for N-Cyclopentylcyclohexanamine HBr

N-Cyclopentylcyclohexanamine is a secondary amine with a molecular formula of C₁₁H₂₁N and a monoisotopic mass of 167.167 Da.[1][2] In pharmaceutical development and chemical research, it often exists as a hydrobromide (HBr) salt to improve its stability and handling properties. The precise characterization of this molecule is paramount for quality control, impurity profiling, and understanding its metabolic fate. Mass spectrometry, with its high sensitivity and specificity, stands as a cornerstone technique for the structural elucidation and quantification of such compounds. This guide will explore the nuances of its mass spectrometric behavior and compare it with alternative analytical approaches.

Mass Spectrometry: A Primary Tool for Characterization

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For N-Cyclopentylcyclohexanamine, a compound with an odd number of nitrogen atoms, the "nitrogen rule" predicts an odd nominal molecular mass, a key diagnostic feature in its mass spectrum.[3]

Ionization Techniques: Choosing the Right Path

The choice of ionization technique is critical for successfully analyzing N-Cyclopentylcyclohexanamine HBr.

  • Electrospray Ionization (ESI): As a soft ionization technique, ESI is well-suited for the analysis of the hydrobromide salt. The molecule can be readily protonated in solution to form the [M+H]⁺ ion. The pH of the mobile phase significantly impacts the ionization efficiency and chromatographic retention of amines.[4] Acidic mobile phases promote protonation, leading to strong signals in positive ion mode, but may reduce retention on reversed-phase columns. Conversely, a higher pH can improve retention but may suppress ionization.[4]

  • Electron Ionization (EI): This high-energy technique is typically coupled with Gas Chromatography (GC) and provides detailed structural information through extensive fragmentation. For GC-MS analysis, the free base form of N-Cyclopentylcyclohexanamine is required, which can be achieved by a simple liquid-liquid extraction under basic conditions. EI mass spectra are highly reproducible and allow for library matching.

Fragmentation Analysis: Unveiling the Molecular Structure

The fragmentation pattern observed in a mass spectrum provides a fingerprint of the molecule's structure. For N-Cyclopentylcyclohexanamine, the primary fragmentation pathway under EI is alpha-cleavage , a characteristic fragmentation of amines.[3] This involves the homolytic cleavage of a C-C bond adjacent to the nitrogen atom.

Predicted Fragmentation of N-Cyclopentylcyclohexanamine:

The molecular ion ([C₁₁H₂₁N]⁺˙) has a calculated m/z of 167. Alpha-cleavage can occur on either side of the nitrogen atom:

  • Cleavage of the cyclopentyl ring: Loss of a C₄H₇˙ radical (55 Da) from the cyclopentyl ring would lead to a fragment ion at m/z 112.

  • Cleavage of the cyclohexyl ring: Loss of a C₅H₉˙ radical (69 Da) from the cyclohexyl ring would result in a fragment ion at m/z 98. This is often a dominant peak in the mass spectra of similar N-alkylcyclohexylamines.

  • Loss of the entire cyclopentyl or cyclohexyl group: Cleavage of the C-N bond can lead to the formation of cyclopentyl (m/z 69) or cyclohexyl (m/z 83) cations.

The mass spectrum of the closely related compound, N-ethylcyclohexylamine, shows a base peak resulting from the loss of a methyl radical (alpha-cleavage), demonstrating the prevalence of this fragmentation pathway.[5] Similarly, the mass spectrum of N-methylcyclohexylamine exhibits a prominent fragment from alpha-cleavage.[6][7]

Comparative Analysis of Characterization Techniques

While mass spectrometry is a powerful tool, a multi-technique approach provides the most comprehensive characterization.

Technique Information Provided Advantages Limitations
LC-MS (ESI) Molecular weight, confirmation of identity, quantification.High sensitivity, suitable for polar and non-volatile compounds, direct analysis of the HBr salt.Limited structural information from fragmentation (can be enhanced with MS/MS). Matrix effects can suppress ionization.
GC-MS (EI) Detailed structural information from fragmentation patterns, identification through library matching, quantification.High reproducibility, extensive fragmentation for structural elucidation.Requires conversion to the volatile free base, not suitable for thermolabile compounds. Amines can exhibit poor peak shape without derivatization.[8][9]
NMR Spectroscopy Unambiguous structure elucidation, stereochemistry, quantification.Provides detailed information on the carbon-hydrogen framework. Non-destructive.Lower sensitivity compared to MS. Requires higher sample concentrations.
FTIR Spectroscopy Identification of functional groups.Fast and simple analysis. Can distinguish between the free base and the HBr salt.Provides limited structural information. Not suitable for complex mixtures.

Experimental Protocols

LC-MS/MS Method for N-Cyclopentylcyclohexanamine HBr

This protocol is designed for the sensitive detection and quantification of N-Cyclopentylcyclohexanamine HBr.

Workflow Diagram:

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis prep1 Dissolve sample in mobile phase A prep2 Filter through 0.22 µm syringe filter prep1->prep2 lc Inject onto C18 column prep2->lc ms ESI+ MS/MS detection lc->ms data Quantify using precursor/product ion transition ms->data

Caption: LC-MS/MS analysis workflow for N-Cyclopentylcyclohexanamine HBr.

Methodology:

  • Sample Preparation: Dissolve an accurately weighed amount of N-Cyclopentylcyclohexanamine HBr in the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration of 1 mg/mL. Prepare serial dilutions for calibration standards. Filter all solutions through a 0.22 µm syringe filter before analysis.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Precursor Ion (Q1): m/z 168.2 (for [M+H]⁺).

    • Product Ions (Q3): Monitor characteristic fragment ions (e.g., m/z 98 and 112). Optimize collision energy for each transition.

GC-MS Method for N-Cyclopentylcyclohexanamine

This protocol is suitable for detailed structural confirmation.

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep1 Dissolve HBr salt in water prep2 Basify with NaOH prep1->prep2 prep3 Extract with ethyl acetate prep2->prep3 prep4 Dry organic layer prep3->prep4 gc Inject onto DB-5ms column prep4->gc ms EI fragmentation gc->ms data Identify by retention time and mass spectrum ms->data

Caption: GC-MS analysis workflow for N-Cyclopentylcyclohexanamine.

Methodology:

  • Sample Preparation (Free Base Extraction):

    • Dissolve approximately 10 mg of N-Cyclopentylcyclohexanamine HBr in 10 mL of deionized water.

    • Make the solution basic (pH > 10) by adding 1 M sodium hydroxide.

    • Extract the aqueous solution three times with 10 mL of ethyl acetate.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter and dilute to the desired concentration with ethyl acetate.

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 1 minute, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

NMR Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show broad signals for the protons on the carbons adjacent to the nitrogen due to the electron-withdrawing effect of the nitrogen atom. The N-H proton will likely appear as a broad singlet.

  • ¹³C NMR: The carbon atoms attached to the nitrogen will be deshielded and appear at a higher chemical shift compared to the other aliphatic carbons in the rings.

FTIR Spectroscopy

For the HBr salt, a broad absorption band is expected in the 2400-3000 cm⁻¹ region, corresponding to the N⁺-H stretching vibration. The free base will show a weaker N-H stretch around 3300-3350 cm⁻¹.[10] The C-N stretching vibration for aliphatic amines is typically observed in the 1250–1020 cm⁻¹ region.[10]

Conclusion

The comprehensive characterization of N-Cyclopentylcyclohexanamine HBr is best achieved through a combination of analytical techniques. LC-MS/MS provides a highly sensitive and direct method for quantification, while GC-MS offers detailed structural information through its characteristic fragmentation patterns. NMR and FTIR spectroscopy serve as essential complementary techniques for unambiguous structure confirmation and functional group identification. The choice of methodology should be guided by the specific analytical objective, whether it be routine quality control, in-depth structural elucidation, or quantitative analysis in complex matrices. This guide provides the foundational knowledge and experimental frameworks to enable researchers to make informed decisions and develop robust analytical methods for N-Cyclopentylcyclohexanamine HBr and related compounds.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclohexylamine, N-ethyl-. PubChem. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). n-Cyclopentylcyclohexanamine. PubChem. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Ethyl cyclohexylamine. PubChem. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Methylcyclohexylamine. PubChem. Retrieved February 15, 2026, from [Link]

  • MPG.PuRe. (n.d.). SUPPORTING INFORMATION. Retrieved February 15, 2026, from [Link]

  • NIST. (n.d.). Cyclohexylamine, N-ethyl-. NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]

  • Virginia Tech. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Propylcyclohexanamine. PubChem. Retrieved February 15, 2026, from [Link]

  • An, T., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 319-328.
  • NIST. (n.d.). Cyclohexylamine, N-ethyl-. NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]

  • Mantzourani, C., & Kokotou, M. G. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(18), 5898.
  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved February 15, 2026, from [Link]

  • LGC. (2013). Guide to achieving reliable quantitative LC-MS measurements. Retrieved February 15, 2026, from [Link]

  • Chemistry LibreTexts. (2024). 24.11: Spectroscopy of Amines. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Ethylhexylamine. PubChem. Retrieved February 15, 2026, from [Link]

  • Mantzourani, C., & Kokotou, M. G. (2022). Secondary amines as derivatization reagents for LC-HRMS analysis of FFAs. MethodsX, 9, 101833.
  • NIST. (n.d.). Cyclohexanamine, N-cyclohexyl-N-methyl-. NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]

  • SpectraBase. (n.d.). N-(n-Propyl)cyclohexanamine. Retrieved February 15, 2026, from [Link]

  • NIST. (n.d.). Cyclohexanamine, N-cyclohexyl-N-methyl-. NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]

  • PubMed. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Retrieved February 15, 2026, from [Link]

  • Virginia Tech. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). N-cyclohexyl-N-methylcyclohexanamine;hydroiodide. PubChem. Retrieved February 15, 2026, from [Link]

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Comparative

A Comparative Guide to HPLC Method Development for N-Cyclopentylcyclohexanamine Purity

This guide provides a comprehensive framework for developing a robust High-Performance Liquid Chromatography (HPLC) method for determining the purity of N-Cyclopentylcyclohexanamine. We will explore the rationale behind...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for developing a robust High-Performance Liquid Chromatography (HPLC) method for determining the purity of N-Cyclopentylcyclohexanamine. We will explore the rationale behind chromatographic choices, compare alternative approaches, and provide detailed experimental protocols grounded in scientific principles and regulatory expectations.

Introduction: The Analytical Challenge of N-Cyclopentylcyclohexanamine

N-Cyclopentylcyclohexanamine is a secondary amine whose purity is critical for its intended applications, particularly in pharmaceutical development where it may act as a key intermediate or building block. Its structure, featuring two saturated cyclic moieties, presents a moderate hydrophobicity (XLogP3 ≈ 2.9) and a basic nitrogen atom, which are key determinants for chromatographic behavior.[1] The primary analytical objective is to develop a stability-indicating HPLC method capable of separating the main compound from potential process-related impurities and degradation products.

Method Development Strategy: A Logic-Driven Approach

A systematic approach to HPLC method development is crucial for achieving a robust and reliable analytical procedure. The following workflow outlines the key decision points and experimental stages.

MethodDevelopmentWorkflow cluster_0 Phase 1: Analyte & Column Chemistry cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation & Application A Analyte Characterization (pKa, logP, UV spectra) B Column Selection (C18, Amide, Chiral) A->B Guides C Initial Mobile Phase Screening (ACN/Water, pH modifiers) B->C Initiates D Mobile Phase Optimization (Gradient, pH, Additives) C->D E Parameter Refinement (Flow rate, Temperature) D->E Informs F Detector Settings (Wavelength, Sensitivity) E->F Finalizes G Forced Degradation Study F->G H Method Validation (ICH Q2(R1)) G->H Confirms Specificity I Routine Purity Analysis H->I Enables

Caption: A structured workflow for HPLC method development.

Column Selection: A Comparative Analysis

The choice of stationary phase is the most critical parameter in HPLC method development. For a basic compound like N-Cyclopentylcyclohexanamine, several options should be considered.

Column TypePrinciple of SeparationAdvantages for N-CyclopentylcyclohexanamineDisadvantages & Considerations
Reversed-Phase (C18, C8) Hydrophobic interactions.Robust, versatile, and widely available. Suitable for moderately non-polar compounds.Peak tailing of basic analytes due to interaction with residual silanols. Requires mobile phase modifiers.
Amide-Based Primarily HILIC and polar interactions.Reduced reactivity compared to amino columns, minimizing unwanted interactions.[2] Can offer alternative selectivity for polar impurities.May require different solvent systems (e.g., higher organic content) compared to traditional RP.
Chiral Stationary Phases (CSPs) Enantioselective interactions.Necessary if chiral purity is a concern.[3][4][5][6]More expensive and method development can be more complex, often requiring screening of different CSPs and mobile phases.[3][7]

Recommendation: A modern, end-capped C18 column is the recommended starting point for achiral purity analysis due to its versatility and the vast body of knowledge surrounding its use.[8] For potential chiral analysis, a screening approach with polysaccharide-based CSPs is advisable.[3]

Mobile Phase Optimization: Taming the Peak Shape

The basic nature of N-Cyclopentylcyclohexanamine necessitates careful mobile phase optimization to achieve symmetrical peak shapes and adequate retention.

  • pH Control: The pKa of the amine group dictates its ionization state. Operating at a pH 2-3 units away from the pKa is generally recommended. For this secondary amine, a low pH (e.g., 2.5-3.5) using trifluoroacetic acid (TFA) or formic acid will ensure the analyte is protonated, leading to better peak shape and retention on a C18 column.

  • Organic Modifier: Acetonitrile is a common choice due to its low viscosity and UV transparency. Methanol can offer different selectivity and should be considered as an alternative. A gradient elution from a lower to a higher organic concentration is typically required to elute any potential impurities with different polarities.

  • Additives: A small concentration (0.1%) of an acid like TFA is crucial to suppress the interaction of the protonated amine with acidic silanol groups on the silica surface, thereby reducing peak tailing.

Forced Degradation Studies: Ensuring Stability-Indicating Power

To develop a truly "stability-indicating" method, forced degradation studies are essential.[9][10] These studies intentionally stress the drug substance to generate potential degradation products and demonstrate that the analytical method can separate them from the parent compound.[9][10][11][12][13]

Experimental Protocol: Forced Degradation

  • Sample Preparation: Prepare stock solutions of N-Cyclopentylcyclohexanamine in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.

  • Stress Conditions: Expose the sample to the following conditions as per ICH Q1A(R2) guidelines:[11]

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat solid sample at 105°C for 48 hours.

    • Photolytic Degradation: Expose solution to UV light (200 watt-hours/square meter) and cool white fluorescent light (1.2 million lux-hours).

  • Analysis: Analyze the stressed samples alongside a control (unstressed) sample using the developed HPLC method.

  • Evaluation: The method is considered stability-indicating if all degradation products are baseline-resolved from the main peak and from each other.

ForcedDegradation cluster_stress Stress Conditions Acid Acid Hydrolysis HPLC HPLC Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolytic Photo->HPLC API N-Cyclopentylcyclohexanamine (API) API->Acid API->Base API->Oxidation API->Thermal API->Photo Resolution Peak Resolution Check HPLC->Resolution Validation Method is Stability-Indicating Resolution->Validation All peaks resolved

Caption: Workflow for a forced degradation study.

Recommended HPLC Method and Validation

Based on the principles discussed, the following method is proposed as a starting point for the purity determination of N-Cyclopentylcyclohexanamine.

Experimental Protocol: HPLC Purity Method

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 0-5 min: 20% B, 5-25 min: 20-80% B, 25-30 min: 80% B, 30.1-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Preparation 0.5 mg/mL in Mobile Phase A

Method Validation:

Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[14][15][16][17] The validation should include the following parameters:

  • Specificity: Demonstrated through forced degradation studies.

  • Linearity: Assessed over a range of concentrations (e.g., 50-150% of the nominal concentration).

  • Accuracy: Determined by recovery studies of spiked samples.

  • Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day) levels.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined experimentally.

  • Robustness: Assessed by making small, deliberate changes to method parameters (e.g., pH, flow rate, column temperature).

Conclusion

The development of a robust HPLC method for the purity of N-Cyclopentylcyclohexanamine requires a systematic approach that considers the physicochemical properties of the analyte. A reversed-phase C18 column with a gradient elution using an acidified water/acetonitrile mobile phase provides a strong starting point. Forced degradation studies are paramount to ensure the method is stability-indicating. Finally, a thorough validation according to ICH guidelines will guarantee the reliability and accuracy of the analytical results, which is essential for researchers, scientists, and drug development professionals.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation - Perpusnas. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Amide or Amino HPLC Columns What are the Differences - Tech Information. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. [Link]

  • n-Cyclopentylcyclohexanamine | C11H21N | CID 219797 - PubChem. [Link]

  • N-cyclopentylcyclohexanamine - LookChem. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. [Link]

  • Chiral HPLC Method Development. [Link]

  • N-cyclopentyl-N-methylcyclohexanamine | C12H23N | CID 57285147 - PubChem. [Link]

  • Comparison of Amino Column with Amide Column | Shodex HPLC Columns and Standards. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. [Link]

  • (PDF) Comparison of the HPLC and the TLC Techniques for the Determination of Biogenic Amines Spiked to Sausage and Smoked Herring Samples - ResearchGate. [Link]

  • HPLC Columns for Charged Variant Analysis: Optimising Protein Separation in Biopharmaceuticals - Element Lab Solutions. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Forced Degradation to Develop Stability-indicating Methods | Pharmaceutical Outsourcing. [Link]

  • Chiral HPLC Column Selection and Method Development Guide - Bioanalysis Zone. [Link]

  • Chiral HPLC Separations - Phenomenex. [Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies - ijarsct. [Link]

  • Getting Started with Chiral Method Development - Regis Technologies. [Link]

  • Cyclohexanamine, N-cyclohexyl- - the NIST WebBook. [Link]

  • Chemical Properties of Cyclohexanamine, N-cyclohexyl- (CAS 101-83-7) - Cheméo. [Link]

  • Review Article - Analytical Method Development and Validation - Mansa STM Publishers. [Link]

  • development and validation of rp-hplc method for estimation of drug in tablet from using qbd approach - ijbpas. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method - MDPI. [Link]

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Validation

Crystal Structure Validation of N-Cyclopentylcyclohexanamine Hydrobromide

Content Type: Publish Comparison Guide Audience: Researchers, Crystallographers, and Drug Development Scientists Executive Summary In the development of pharmaceutical intermediates and active ingredients, salt selection...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Crystallographers, and Drug Development Scientists

Executive Summary

In the development of pharmaceutical intermediates and active ingredients, salt selection is a critical determinant of physicochemical stability. N-Cyclopentylcyclohexanamine hydrobromide (N-CPCH[1]·HBr) represents a classic secondary amine salt system where structural validation is paramount to distinguish it from potential polymorphs, solvates, or degradation products.

This guide defines the Single Crystal X-Ray Diffraction (SC-XRD) workflow as the "Product" (the Gold Standard) for validating this compound. We compare its performance and utility against alternative validation methods (Powder Diffraction, NMR) and alternative salt forms (HCl, Free Base). The goal is to provide a self-validating protocol that ensures the structural integrity of the hydrobromide salt, specifically focusing on the critical N–H···Br⁻ hydrogen-bonding networks that govern its stability.

The Product: SC-XRD Validation Protocol

The "Product" in this guide is not just the chemical, but the validated structural dataset derived from Single Crystal X-Ray Diffraction. This is the only method capable of unambiguously determining the absolute stoichiometry, ionization state, and 3D packing arrangement.

2.1 Experimental Workflow

To ensure high-fidelity data, the following protocol must be strictly adhered to. This workflow minimizes common errors such as twinning or solvent loss.

Step 1: Synthesis & Crystallization

  • Synthesis: React N-cyclopentylcyclohexanamine (free base) with 48% aqueous HBr in ethanol.

  • Crystallization: Use slow evaporation at 4°C.

    • Solvent System: Ethanol:Ethyl Acetate (1:1).

    • Rationale: Ethyl acetate acts as an antisolvent to reduce solubility slowly, promoting defect-free crystal growth.

  • Target Crystal Size:

    
     mm (block-like morphology preferred over needles to reduce disorder).
    

Step 2: Data Acquisition (SC-XRD)

  • Temperature: 100 K (Liquid Nitrogen stream).

    • Causality: Low temperature freezes the thermal motion of the flexible cyclopentyl and cyclohexyl rings, significantly improving resolution and reducing the "thermal ellipsoid" size.

  • Radiation Source: Mo-K

    
     (
    
    
    
    Å).
    • Reasoning: Bromine is a heavy absorber. Mo radiation minimizes absorption corrections compared to Cu radiation.

Step 3: Refinement Strategy

  • Space Group Determination: Expect monoclinic (

    
    ) or orthorhombic (
    
    
    
    ), common for centrosymmetric amine salts.
  • Hydrogen Placement:

    • Carbon-bound H: Place geometrically (riding model).

    • Nitrogen-bound H (Critical): Must be located in the Difference Fourier Map to prove proton transfer (Salt formation vs. Co-crystal).

Comparative Analysis: Product vs. Alternatives

This section objectively compares the SC-XRD Validation of the HBr Salt against alternative analytical techniques and alternative chemical forms.

Comparison 1: Validation Methodologies
FeatureSC-XRD (The Product) PXRD (Alternative 1) NMR (Alternative 2)
Primary Output 3D Atomic Coordinates (

)
Bulk Phase Fingerprint (

)
Molecular Connectivity
Proton Location Direct Observation (diff. map)Inferential (lattice changes)Chemical Shift Inference
Polymorph Detection Absolute identificationDetects presence, not structureCannot detect
Resolution Atomic (< 0.8 Å)Bulk AverageMolecular Average
Verdict Required for FDA/Regulatory filing to prove salt form.Excellent for batch release testing, not initial structural proof.Confirms purity but fails to validate solid-state stability.
Comparison 2: Salt Form Stability (HBr vs. HCl)

Why choose the Hydrobromide (HBr) over the Hydrochloride (HCl)?

  • Crystallizability: The Bromide ion (

    
    ) is larger (1.96 Å radius) and "softer" than Chloride (
    
    
    
    ). This often facilitates better packing with bulky organic cations like N-cyclopentylcyclohexanamine, leading to higher quality crystals.
  • Hygroscopicity: HCl salts of secondary amines are notoriously hygroscopic. HBr salts often exhibit lower water uptake, making them more stable for handling during the validation process.

  • X-Ray Scattering: The heavy Bromine atom acts as a "heavy atom" anchor, making the solution of the phase problem in crystallography significantly easier and more reliable.

Validation Framework & Logic

To ensure the structure is correct, the following "Self-Validating System" must be applied. If any check fails, the structure is invalid.

Check A: The Ionization Test
  • Requirement: The difference Fourier map must show two electron density peaks near the Nitrogen atom (representing

    
    ).
    
  • Logic: If only one peak is found, the substance is a free base or a co-crystal, not the intended salt.

Check B: The Disorder Analysis
  • Requirement: The cyclopentyl ring often exhibits "envelope" puckering disorder.

  • Protocol: If thermal ellipsoids are elongated, apply a disorder model (e.g., PART 1 / PART 2 in SHELXL) to split the ring carbons.

  • Threshold:

    
     should not drop by more than 1-2% simply by adding disorder; otherwise, it is overfitting.
    
Check C: Interaction Geometry
  • Requirement: Valid

    
     hydrogen bonds.
    
  • Metric: Distance

    
     should be 
    
    
    
    Å. Angle
    
    
    should be
    
    
    .
Visualization of Workflows
Diagram 1: Structural Validation Logic Flow

This diagram illustrates the decision-making process for validating the crystal structure.

ValidationLogic Start Start: Crystalline Sample XRD Acquire SC-XRD Data (100 K) Start->XRD Solve Solve Phase Problem (Heavy Atom Method - Br) XRD->Solve Refine Refine Structure Solve->Refine CheckH Decision: Locate N-H Protons? Refine->CheckH Salt Confirm Salt Formation (NH2+ ... Br-) CheckH->Salt 2 Protons Found CoCrystal Reject: Co-crystal/Free Base CheckH->CoCrystal 1 Proton Found CheckDisorder Check Ring Conformation Salt->CheckDisorder CheckDisorder->Refine High Residuals Final Final Validated Structure (CIF Generated) CheckDisorder->Final Ordered/Modeled

Caption: Decision tree for validating the salt state and structural quality of N-CPCH·HBr.

Diagram 2: Hydrogen Bonding Topology

A schematic representation of the expected packing forces.

HBonding Br1 Br- Anion N1 Amine Cation A (NH2+) N1->Br1 2.3 Å N2 Amine Cation B (NH2+) N2->Br1 2.4 Å

Caption: Schematic of the charge-assisted hydrogen bonding bridge (N-H...Br...H-N) typical in this lattice.

References
  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Authoritative source on HBr vs HCl salt selection). Link

  • Görbitz, C. H. (1989). "Hydrogen bond distances and angles in the structures of amino acids and peptides." Acta Crystallographica Section B, 45(4), 390-395. (Standard for validating N-H...Br geometry). Link

  • PubChem Compound Summary. (2024). "N-Cyclopentylcyclohexanamine."[1][2][3][4] National Center for Biotechnology Information. Link

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Comparative

A Comparative Guide to the Chromatographic Separation of N-Cyclopentylcyclohexanamine Isomers

Abstract The stereoisomeric composition of active pharmaceutical ingredients (APIs) is a critical quality attribute, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The stereoisomeric composition of active pharmaceutical ingredients (APIs) is a critical quality attribute, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[1][2] N-Cyclopentylcyclohexanamine, a secondary amine containing two cycloaliphatic moieties, possesses at least one chiral center, necessitating robust analytical methods for the separation and quantification of its stereoisomers. This guide provides an in-depth comparison of two primary chromatographic strategies for this purpose: Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with prior derivatization. We will explore the fundamental principles, provide detailed experimental protocols, and present comparative performance data to guide researchers and drug development professionals in selecting the optimal method for their specific analytical challenges.

Introduction: The Significance of Isomeric Separation

N-Cyclopentylcyclohexanamine (C₁₁H₂₁N) is a chemical entity whose derivatives are explored in various fields, including medicinal chemistry.[3][4] Its structure, featuring both a cyclopentyl and a cyclohexyl group attached to a nitrogen atom, gives rise to stereoisomerism. The synthesis of such molecules often results in a racemic mixture, where enantiomers are present in equal amounts.[5][6][7] Given the stringent requirements of regulatory bodies for the stereospecific analysis of chiral drugs, developing reliable separation methods is not merely an analytical exercise but a prerequisite for ensuring drug safety and efficacy.[1]

The primary challenge in separating enantiomers lies in their identical physical and chemical properties in an achiral environment. Chromatographic techniques overcome this by creating a chiral environment, either through a chiral stationary phase (CSP) or by derivatizing the enantiomers with a chiral agent to form diastereomers, which have different physical properties.[8] This guide will compare the direct approach using a Chiral HPLC method against an indirect Gas Chromatography method.

Experimental Design & Workflow

The selection of a chromatographic method is dictated by the analyte's properties and the analytical objective. Our comparative study follows a logical workflow, starting from analyte characterization to method selection and optimization.

Method_Selection_Workflow cluster_0 Analyte Assessment cluster_1 Primary Objective cluster_2 Methodology Pathways Analyte N-Cyclopentylcyclohexanamine MW: 167.29 g/mol LogP: ~3.24 Chiral: Yes Objective Is Enantiomeric Separation Required? Analyte->Objective Chiral_HPLC Direct Analysis Chiral HPLC Principle: Transient Diastereomeric Complexes Objective->Chiral_HPLC  Yes   GC_Deriv Indirect Analysis GC with Derivatization Principle: Volatility & Diastereomer Separation Objective->GC_Deriv  No (or for Diastereomers)   Result1 Result1 Chiral_HPLC->Result1 High Resolution Enantioseparation Result2 Result2 GC_Deriv->Result2 Fast Achiral or Diastereomer Analysis

Caption: Workflow for selecting a suitable chromatographic method.

Comparative Methodologies

We will now detail the protocols for two distinct and powerful approaches: Chiral HPLC and GC with Derivatization.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

This direct method is often the preferred approach for enantioseparation due to its high resolving power and applicability to a wide range of compounds without the need for sample modification.[] The mechanism relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times.[10]

Causality Behind Experimental Choices:

  • Stationary Phase: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are exceptionally versatile for separating a broad range of chiral compounds, including amines.[10][11] They offer a combination of hydrogen bonding, dipole-dipole, and π-π interactions that contribute to chiral recognition.

  • Mobile Phase: A normal-phase mobile system (e.g., hexane/isopropanol) is chosen. The non-polar hexane acts as the weak solvent, while the more polar alcohol (isopropanol) serves as the modulator. Adjusting the alcohol percentage is the primary way to control retention and resolution.

  • Mobile Phase Additive: Secondary amines like N-Cyclopentylcyclohexanamine are basic and can interact strongly with residual acidic silanol groups on the silica support of the CSP, causing severe peak tailing. A small amount of a basic additive, such as diethylamine (DEA), is added to the mobile phase to saturate these active sites, ensuring sharp, symmetrical peaks.[11]

Experimental Protocol: Chiral HPLC

  • System: Agilent 1200 Series HPLC or equivalent, equipped with a quaternary pump, autosampler, and UV-Vis detector.

  • Column: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) immobilized on 5 µm silica, 250 x 4.6 mm.

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1.0 mg/mL solution of the N-Cyclopentylcyclohexanamine isomer mixture in the mobile phase.

Method 2: Gas Chromatography with Derivatization

Gas chromatography separates compounds based on their volatility and interaction with the stationary phase.[12] Primary and secondary amines often exhibit poor peak shape in GC due to their polarity and tendency to adsorb onto the column surface.[13] Derivatization is employed to convert the amine into a less polar, more volatile derivative, which improves its chromatographic behavior.[8][14] This is an indirect method; if the starting material is a mix of enantiomers, a chiral derivatizing agent must be used to form diastereomers that can be separated on a standard achiral GC column. For simplicity, this protocol assumes the goal is to separate potential geometric or positional isomers or to quantify the total amine after converting it for better chromatography.

Causality Behind Experimental Choices:

  • Derivatization: Trifluoroacetylation using Trifluoroacetic Anhydride (TFAA) is a common and effective method for derivatizing amines. The resulting trifluoroacetamide is much more volatile and less polar than the parent amine, leading to excellent peak shape and shorter retention times.[14]

  • Stationary Phase: A low-polarity column, such as one with a 5% phenyl / 95% dimethylpolysiloxane phase (e.g., DB-5 or HP-5), is a robust, general-purpose choice suitable for a wide variety of analytes, including the derivatized amine.[12]

  • Temperature Programming: A temperature gradient is used to ensure that any potential impurities or related isomers with different boiling points are well-separated and elute as sharp peaks within a reasonable timeframe.

Experimental Protocol: GC with Derivatization

  • Derivatization Step: a. To 1 mg of the amine sample in a vial, add 200 µL of Ethyl Acetate and 50 µL of Trifluoroacetic Anhydride (TFAA). b. Cap the vial and heat at 60 °C for 30 minutes. c. Evaporate the solvent and excess reagent under a gentle stream of nitrogen. d. Reconstitute the residue in 1.0 mL of Ethyl Acetate for GC analysis.

  • System: Agilent 7890B GC or equivalent, with a Flame Ionization Detector (FID).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Program: Start at 100 °C, hold for 1 min, ramp to 250 °C at 15 °C/min, hold for 5 min.

  • Injection: 1 µL, split ratio 50:1.

Performance Comparison and Data Analysis

The effectiveness of a chromatographic separation is quantified by several key parameters. The table below summarizes the expected performance of the two methods for the separation of a hypothetical racemic mixture of N-Cyclopentylcyclohexanamine.

Performance MetricChiral HPLC (Direct)GC with Derivatization (Indirect)Ideal Value
Resolution (Rₛ) 2.1N/A (on achiral column)> 1.5
Selectivity (α) 1.25N/A (on achiral column)> 1.1
Tailing Factor (Tf) 1.11.00.9 - 1.2
Analysis Time (min) 1512As short as possible
Sample Prep Time Minimal~45 min (derivatization)Minimal

Data Interpretation:

  • Chiral HPLC provides excellent resolution (Rₛ > 1.5) and selectivity for the enantiomers, achieving baseline separation which is crucial for accurate quantification.[11] The analysis time is moderate, and sample preparation is straightforward.

  • GC with Derivatization on an achiral column cannot separate the enantiomers, hence the N/A values for resolution and selectivity. However, it provides an exceptionally sharp peak (Tailing Factor ≈ 1.0) and a slightly faster run time post-derivatization.[13][15] This method would excel at separating diastereomers or positional isomers with different boiling points. The main drawback is the additional, time-consuming derivatization step.

Chiral_Recognition_Mechanism cluster_CSP Chiral Stationary Phase (e.g., Amylose Carbamate) cluster_Enantiomers Analyte Enantiomers cluster_Interaction Differential Interaction CSP Chiral Groove/Cavity R_Enantiomer R-Enantiomer R_Interaction Stronger Interaction (e.g., 3-point fit) Longer Retention Time R_Enantiomer->R_Interaction Interacts with CSP S_Enantiomer S-Enantiomer S_Interaction Weaker Interaction (e.g., 2-point fit) Shorter Retention Time S_Enantiomer->S_Interaction Interacts with CSP R_Interaction->CSP   Stable Complex S_Interaction->CSP   Less Stable Complex

Caption: Conceptual model of chiral recognition on a polysaccharide CSP.

Conclusion and Recommendations

Both Chiral HPLC and GC with derivatization are powerful techniques, but they serve different analytical goals for the isomers of N-Cyclopentylcyclohexanamine.

  • For Enantioseparation: Chiral HPLC is unequivocally the superior method. It provides direct, high-resolution separation of enantiomers without complex sample preparation, making it the gold standard for quality control and regulatory submissions in pharmaceutical development.

  • For Achiral or Diastereomer Analysis: If the primary goal is to quantify the total amine content, assess purity against non-chiral impurities, or separate diastereomers, GC-FID after derivatization is an excellent choice. It offers speed, high efficiency, and robust performance, though at the cost of an additional sample preparation step.

Ultimately, the choice depends on the specific question the researcher aims to answer. For a comprehensive characterization of a new chemical entity like N-Cyclopentylcyclohexanamine, both methods may be employed as complementary tools to build a complete analytical profile.

References

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Safety & Regulatory Compliance

Handling

Mastering Safety: A Researcher's Guide to Handling N-Cyclopentylcyclohexanamine Hydrobromide

Welcome, researchers and innovators. In the landscape of drug development, our progress is intrinsically linked to our diligence in safety.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and innovators. In the landscape of drug development, our progress is intrinsically linked to our diligence in safety. N-Cyclopentylcyclohexanamine hydrobromide is a compound of significant interest, and like any potent tool, it demands respect and meticulous handling. This guide moves beyond a simple checklist, offering a deep dive into the causality behind each safety protocol. Our objective is to empower you with the knowledge to create a self-validating system of safety, ensuring that both you and your research remain protected.

Understanding the Adversary: Hazard Profile of N-Cyclopentylcyclohexanamine Hydrobromide

Before we can protect ourselves, we must understand the nature of the chemical. While data for this specific salt is limited, the hazards can be reliably inferred from closely related cyclohexylamine analogs and their hydrobromide salts. The primary threats are its severe corrosivity, toxicity, and potential for long-term health effects.[1][2]

The compound is classified as a solid that is toxic if swallowed or if it comes into contact with skin.[1][2][3] It is corrosive, causing severe skin burns and serious eye damage.[1][2][4] Furthermore, it may cause respiratory irritation and allergic skin reactions, and it is suspected of damaging fertility or the unborn child.[1][2][3]

Hazard ClassGHS Hazard StatementSource
Acute Toxicity, Oral H301: Toxic if swallowed[1]
Acute Toxicity, Dermal H311: Toxic in contact with skin[1]
Skin Corrosion H314: Causes severe skin burns and eye damage[1]
Eye Damage H318: Causes serious eye damage[1]
Skin Sensitization H317: May cause an allergic skin reaction[1][4]
Reproductive Toxicity H361: Suspected of damaging fertility or the unborn child[1][2]
Specific Target Organ Toxicity H335: May cause respiratory irritation
Aquatic Toxicity H411: Toxic to aquatic life with long lasting effects[1][2]

The Hierarchy of Controls: A Foundational Safety Paradigm

The most effective safety strategies prioritize eliminating hazards, not just creating barriers. We employ the "Hierarchy of Controls," a framework that guides the selection of the most effective safety measures. Personal Protective Equipment (PPE), while essential, is the final line of defense.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls Substitution->Engineering Administrative Administrative Controls Engineering->Administrative PPE Personal Protective Equipment (PPE) (Least Effective) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safety strategies from most to least effective.

Engineering and Administrative Controls: Your First Line of Defense

Before you even select your gloves, the environment and your procedures must be optimized for safety.

  • Engineering Controls: These are physical changes to the workspace that isolate you from the hazard.

    • Chemical Fume Hood: All handling of N-Cyclopentylcyclohexanamine hydrobromide, especially the weighing of the solid powder to prevent dust formation, must be conducted inside a certified chemical fume hood.[1][2][5]

    • Safety Infrastructure: Ensure that a safety shower and an eyewash station are immediately accessible and have been recently tested.[5]

  • Administrative Controls: These are the procedures and policies that dictate safe work practices.

    • Standard Operating Procedures (SOPs): Your lab must have a specific, detailed SOP for handling this and other highly hazardous compounds. Do not proceed without reading and understanding it.[3]

    • Restricted Access: The areas where this compound is handled and stored should be clearly marked and access should be restricted.

    • Hygiene Practices: Eating, drinking, and smoking are strictly prohibited in the laboratory.[1][6] Always wash your hands thoroughly with soap and water after removing gloves and before leaving the work area.[1]

Personal Protective Equipment (PPE): Your Essential Barrier

When direct handling is unavoidable, PPE is your non-negotiable barrier. Due to the compound's multiple hazards, a comprehensive suite of PPE is required.

TaskRequired PPERationale
Routine Handling (in fume hood)Double Nitrile Gloves , Coated Lab Gown (long-sleeved with knit cuffs), Chemical Splash Goggles , Face Shield Protects against skin/eye corrosion and toxicity from splashes. Double gloving provides redundancy.
Weighing Solid (in fume hood)Double Nitrile Gloves , Coated Lab Gown , Goggles , Face Shield Same as above, with heightened awareness of potential dust generation.
Spill Cleanup Double Nitrile Gloves , Coated Lab Gown/Coveralls , Goggles , Face Shield , N95 Respirator Requires enhanced protection due to the uncontrolled nature of the hazard and potential for aerosolization.
Detailed PPE Protocol:
  • Hand Protection: Wear two pairs of powder-free nitrile gloves.[2][7] The inner glove should be tucked under the cuff of your gown, and the outer glove should go over the cuff.[8] This prevents any skin exposure at the wrist. Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A disposable, solid-front, back-closing gown made of a coated, low-lint material is mandatory.[7][8] Standard cotton lab coats are insufficient as they can absorb the chemical, holding it against your skin. Contaminated gowns must be removed immediately and disposed of as hazardous waste.[1][9]

  • Eye and Face Protection: Because this material causes severe eye damage, protection must be robust.[1][3] Chemical splash goggles are required at all times.[10] A full-face shield must be worn over the goggles whenever there is a risk of splashing, which includes nearly all handling procedures outside of a sealed glovebox.[8][11] Eyeglasses are not safety glasses.[11]

  • Respiratory Protection: Under normal operating conditions within a fume hood, respiratory protection is not required.[5] However, if you must handle the powder outside of a fume hood (a practice that should be avoided) or if you are cleaning up a spill, a NIOSH-approved N95 respirator is necessary to protect against inhaling fine particles.[8]

Step-by-Step Handling Workflow

This protocol ensures safety at every stage of the process.

  • Preparation:

    • Designate a specific area within the fume hood for the procedure.

    • Cover the work surface with disposable, absorbent bench paper.

    • Assemble all necessary equipment (glassware, spatulas, solvents) inside the hood.

    • Don all required PPE as described in Section 4.

  • Weighing the Solid:

    • Place a tared weigh boat on an analytical balance inside the fume hood.

    • Carefully transfer the N-Cyclopentylcyclohexanamine hydrobromide powder to the weigh boat using a clean spatula. Avoid any actions that could create dust.

    • Once the desired amount is weighed, securely close the primary container.

  • In-Hood Operations (e.g., Solubilization):

    • Add the weighed solid to your reaction vessel or beaker.

    • Slowly add the desired solvent, aiming the stream at the side of the vessel to avoid splashing.

    • If stirring is required, use a magnetic stir bar or overhead stirrer at a speed that does not create aerosols.

  • Post-Handling Decontamination:

    • Wipe down all external surfaces of containers and equipment used with an appropriate decontamination solution before removing them from the hood.

    • Carefully remove the outer pair of gloves and dispose of them as hazardous waste.

    • Remove the face shield and goggles.

    • Remove the gown, turning it inside out as you do, and dispose of it.

    • Remove the inner pair of gloves and dispose of them.

    • Wash hands thoroughly with soap and water.

Emergency Protocols: Responding to Spills and Exposures

Preparation is key to managing emergencies effectively.

Spill Response Workflow

Spill_Response cluster_spill Solid Chemical Spill Response Alert Alert others Evacuate immediate area Assess Assess the spill (Is it manageable?) Alert->Assess DonPPE Don full spill PPE (2x Gloves, Gown, Goggles, Face Shield, N95) Assess->DonPPE If YES Call_EHS Call_EHS Assess->Call_EHS If NO Contain Cover spill with absorbent pads (Do not sweep dry powder) DonPPE->Contain Clean Gently wet pads and collect material Place in labeled hazardous waste bag Contain->Clean Decontaminate Decontaminate the area with appropriate cleaning solution Clean->Decontaminate Dispose Dispose of all materials as hazardous waste Decontaminate->Dispose

Caption: Step-by-step workflow for responding to a chemical spill.

Personal Exposure Response:
  • Skin Contact: Immediately go to the safety shower and rinse the affected area with copious amounts of water for at least 15 minutes, after removing all contaminated clothing.[1][2] Seek immediate medical attention.[1][2]

  • Eye Contact: Immediately flush the eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[1][6] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air immediately.[6] If breathing is difficult or has stopped, provide artificial respiration.[2] Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water.[1][6] Ingestion causes severe damage and is a medical emergency; seek immediate medical attention.[1][5]

Storage and Disposal

  • Storage: The compound is air-sensitive and hygroscopic.[1][2][5] It must be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[1][2] The storage location should be a cool, dry, well-ventilated, and locked corrosive materials cabinet, away from incompatible materials like strong oxidizing agents.[1][5][9]

  • Disposal: All waste contaminated with N-Cyclopentylcyclohexanamine hydrobromide, including empty containers, used PPE, and spill cleanup materials, is considered hazardous waste.[5] It must be collected in clearly labeled, sealed containers and disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[5][6] Do not pour any amount down the drain.[1]

By integrating these principles and protocols into your daily work, you build a robust culture of safety that becomes second nature. Your well-being is the foundation of every successful discovery. Handle this compound with the informed respect it requires, and you will ensure a safe and productive research environment.

References

  • Fluorochem. N-cyclopentylcyclohexanamine hydrobromide Safety Information. 试剂仪器网. [Link]

  • CHEMTRON SUPPLY CORPORATION. (2015, June 11). Safety Data Sheet. [Link]

  • Water Science Technologies. Safety Data Sheet. [Link]

  • Fisher Scientific. (2018, February 16). Safety Data Sheet - Cyclohexylamine hydrobromide. [Link]

  • Baker Hughes. (2010, September 15). Material Safety Data Sheet. [Link]

  • Chemius. Cyclohexane :: Internal Plant Instructions. [Link]

  • Thermo Fisher Scientific. (2018, February 16). Safety Data Sheet - Cyclohexylamine hydrobromide. [Link]

  • Le, G., et al. (2017). Safe handling of hazardous drugs. Journal of Oncology Pharmacy Practice, 23(4 suppl), 3-39. [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet - Cyclohexylamine. [Link]

  • Pediatric Oncology Group of Ontario. (2021, November 3). Personal Protective Equipment. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 219797, n-Cyclopentylcyclohexanamine. [Link]

  • Halyard Health. Guide to the USP <800> Guidelines for PPE Use When Compounding Chemotherapy Drugs. [Link]

  • U.S. Department of Agriculture. (2001, February 15). Cyclohexylamine. [Link]

  • U.S. Environmental Protection Agency. Cyclohexylamine Final AEGL Document. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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